N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide
Description
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Properties
IUPAC Name |
4,5-diiodo-N,N-dimethylimidazole-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7I2N3O2S/c1-9(2)13(11,12)10-3-8-4(6)5(10)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCLUKJLHQKEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=NC(=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7I2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378425 | |
| Record name | 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198127-92-3 | |
| Record name | 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the properties of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide?
An In-depth Technical Guide to N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide
Abstract
This compound is a halogenated heterocyclic compound featuring a unique combination of a di-iodinated imidazole core and an N,N-dimethylsulfonamide group. This guide provides a comprehensive technical overview of its properties, a plausible synthetic route, predicted spectral data, and a discussion of its potential applications based on the established activities of its structural moieties. The presence of iodine atoms offers opportunities for further functionalization via cross-coupling reactions, while the sulfonamide group is a well-known pharmacophore. This molecule, therefore, represents a promising scaffold for research in medicinal chemistry, coordination chemistry, and materials science.
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, found in numerous biologically active compounds, including the amino acid histidine and many FDA-approved drugs.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] The introduction of halogen atoms, particularly iodine, onto the imidazole ring not only modulates its electronic properties but also provides a versatile handle for synthetic transformations.[6] Furthermore, the sulfonamide functional group is a classic pharmacophore, integral to a wide range of therapeutics, from antibacterial sulfa drugs to diuretics and anticancer agents.[3]
This compound (Figure 1) merges these key features. The di-iodinated scaffold suggests potential as a precursor for more complex molecules through reactions like Suzuki or Sonogashira couplings. The N-sulfonyl group influences the electronic nature of the imidazole ring and imparts characteristics of the sulfonamide drug class. While this specific molecule is not extensively documented in peer-reviewed literature, this guide synthesizes available data on its precursors and related analogues to provide a robust technical profile for researchers.
Figure 1. Chemical Structure.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known and predicted properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source / Rationale |
| IUPAC Name | 4,5-diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | Fluorochem[7] |
| CAS Number | 198127-92-3 | Fluorochem[7] |
| Molecular Formula | C₅H₇I₂N₃O₂S | Fluorochem[7] |
| Molecular Weight | 426.99 g/mol | Fluorochem[7] |
| Appearance | Predicted: White to off-white or light yellow solid | Inferred from related compounds like N,N-Dimethyl-1H-imidazole-1-sulfonamide.[8] |
| Melting Point | Predicted: >150 °C | The precursor 4,5-diiodo-1H-imidazole has a high melting point. The addition of the bulky sulfonamide group would likely increase this further. |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Acetone); sparingly soluble in alcohols; insoluble in water. | General solubility trends for halogenated heterocyclic compounds and sulfonamides. |
| LogP | 1.077 | Fluorochem[7] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 7.8-8.0 (s, 1H, H-2 of imidazole), δ 2.9-3.1 (s, 6H, N(CH₃)₂) |
| ¹³C-NMR (100 MHz, DMSO-d₆) | δ 140-145 (C-2), δ 90-95 (C-4/C-5), δ 38-42 (N(CH₃)₂) |
| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic stretch), ~1380 & ~1170 (S=O asymmetric and symmetric stretch), ~1450 (C=N stretch) |
| Mass Spec (EI) | m/z (%): 427 [M⁺], 320 [M - N(CH₃)₂SO₂]⁺, 193 [M - I - N(CH₃)₂SO₂]⁺, 107 [N(CH₃)₂SO]⁺ |
Synthesis and Mechanism
Step 1: Synthesis of 4,5-diiodo-1H-imidazole
The synthesis of the di-iodinated precursor is well-documented and involves the direct iodination of imidazole.[6] This reaction proceeds via electrophilic substitution on the electron-rich imidazole ring.
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve imidazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a base, such as sodium hydroxide (3.0 eq), to the solution to deprotonate the imidazole, forming the more nucleophilic imidazolate anion.[6]
-
In a separate flask, dissolve elemental iodine (I₂) (2.0 eq) in THF.
-
Slowly add the iodine solution dropwise to the cooled imidazole solution. The reaction is typically rapid.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,5-diiodo-1H-imidazole, which can be purified by recrystallization.[6]
-
Step 2: Sulfonylation of 4,5-diiodo-1H-imidazole
The second step involves the reaction of the di-iodinated imidazole with N,N-dimethylsulfamoyl chloride. This is a nucleophilic substitution reaction where the deprotonated nitrogen of the imidazole attacks the electrophilic sulfur atom of the sulfamoyl chloride.[9]
-
Protocol:
-
Suspend 4,5-diiodo-1H-imidazole (1.0 eq) in a dry, aprotic solvent like acetonitrile or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq) or triethylamine (TEA, 1.2 eq), to the suspension and stir for 15-30 minutes to form the imidazolate anion.
-
Cool the reaction mixture in an ice bath.
-
Slowly add N,N-dimethylsulfamoyl chloride (1.1 eq) to the reaction mixture.[10]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Figure 2. Proposed synthetic workflow for this compound.
Potential Applications and Biological Activity
While specific biological data for this compound is not available, its structural components suggest several areas of potential application.
Medicinal Chemistry
The combination of an imidazole ring and a sulfonamide moiety points towards potential therapeutic applications.
-
Antibacterial/Antifungal Activity: Sulfonamides are a well-established class of antibacterial agents.[3] Imidazole-containing drugs, such as ketoconazole, are potent antifungals.[11] The synergistic combination of these two pharmacophores could lead to novel antimicrobial agents. Research on other imidazole sulfonamides has demonstrated promising activity against various bacterial strains.[3][12]
-
Anticancer Potential: Many imidazole derivatives have been investigated as anticancer agents, acting through various mechanisms such as kinase inhibition.[1] The sulfonamide group is also present in several anticancer drugs. The di-iodo substitution pattern could enhance lipophilicity, potentially improving cell membrane permeability, and may also engage in halogen bonding with biological targets.
-
Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and is a key feature of carbonic anhydrase inhibitors. The imidazole ring itself is a common coordinating group in metalloenzymes. This suggests the molecule could be explored as an inhibitor for various metalloenzymes.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. chemimpex.com [chemimpex.com]
- 9. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 10. N,N-二甲胺基磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 12. mdpi.com [mdpi.com]
N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide synthesis pathway
An In-depth Technical Guide to the Synthesis of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide
Executive Summary
This guide provides a comprehensive, two-step synthesis pathway for this compound, a specialized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The synthesis begins with the direct di-iodination of the imidazole ring, followed by the strategic installation of an N,N-dimethylsulfonamide group at the N-1 position. This document details the underlying chemical principles, step-by-step experimental protocols, and the rationale behind key procedural choices, offering researchers and drug development professionals a robust and reproducible methodology.
Introduction: Strategic Importance of Functionalized Imidazoles
The imidazole nucleus is a cornerstone of biologically active molecules, found in essential amino acids like histidine and numerous pharmaceutical agents.[1][2] Its unique amphoteric nature allows for diverse chemical modifications, making it a privileged scaffold in drug discovery.[1][3] The introduction of halogen atoms, particularly iodine, onto the imidazole ring dramatically enhances its synthetic utility. Iodo-imidazoles are key precursors for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] These reactions enable the construction of complex molecular architectures from simple, functionalized building blocks.[5]
The N,N-dimethylsulfonamide moiety is a critical functional group in medicinal chemistry. Its incorporation can modulate a molecule's physicochemical properties, including solubility, metabolic stability, and receptor binding affinity. The synthesis of this compound, therefore, creates a trifunctional building block, presenting orthogonal handles for subsequent chemical elaboration at the iodine-bearing carbons and the sulfonamide group.
This guide presents an efficient and scalable two-step synthesis, beginning with the preparation of the key intermediate, 4,5-diiodo-1H-imidazole, and culminating in the final N-sulfonylation to yield the target compound.
Overall Synthesis Pathway
The synthesis is achieved in two distinct stages:
-
Electrophilic Iodination: Direct conversion of imidazole to 4,5-diiodo-1H-imidazole.
-
Nucleophilic N-Sulfonylation: Reaction of the di-iodinated intermediate with N,N-dimethylsulfamoyl chloride.
References
Spectroscopic Profile of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide: A Predictive and Interpretive Guide
Introduction
N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide is a halogenated heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the imidazole and sulfonamide scaffolds in various therapeutic agents. A thorough understanding of its molecular structure and purity is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of such novel compounds.
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to construct a detailed predictive profile. This approach offers researchers a robust framework for the identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in extensive literature research and are designed to be a practical resource for scientists in the field.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound dictates its expected spectroscopic behavior. The key structural features include a di-iodinated imidazole ring, a sulfonamide linkage, and two methyl groups on the sulfonamide nitrogen.
DOT Script for Molecular Structure
Caption: Molecular structure of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of structurally similar compounds.[1][2][3]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, showing two distinct signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 8.0 | Singlet | 1H | H-2 (imidazole) | The proton at the C-2 position of the imidazole ring is expected to be a singlet. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the sulfonamide group. |
| ~2.9 - 3.2 | Singlet | 6H | N(CH₃)₂ | The six protons of the two methyl groups on the sulfonamide nitrogen are chemically equivalent and will appear as a sharp singlet. The chemical shift is typical for N-methyl groups of a sulfonamide. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~135 - 140 | C-2 | This carbon is deshielded due to its position between two nitrogen atoms. |
| ~90 - 100 | C-4 & C-5 | The carbons bearing the iodine atoms are expected to have significantly shifted and potentially broadened signals due to the heavy atom effect of iodine. Their chemical shifts will be lower than in non-iodinated imidazoles. |
| ~38 - 42 | N(CH₃)₂ | The chemical shift for the N,N-dimethyl carbons is in the expected range for sulfonamides. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm, centered around 100 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectra. Reference the spectra to the residual solvent peak.
DOT Script for NMR Workflow
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3100-3150 | Medium | C-H stretch | Imidazole C-H |
| ~1350-1380 | Strong | Asymmetric SO₂ stretch | Sulfonamide |
| ~1160-1180 | Strong | Symmetric SO₂ stretch | Sulfonamide |
| ~1450-1550 | Medium-Strong | C=C and C=N stretching | Imidazole ring |
| ~950-1050 | Medium | S-N stretch | Sulfonamide |
The presence of strong absorption bands for the symmetric and asymmetric stretching of the SO₂ group is a key diagnostic feature for the sulfonamide moiety.[4] The vibrations of the di-iodinated imidazole ring will also contribute to the fingerprint region of the spectrum.[5]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest method.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The nominal molecular weight of this compound is 427 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed.
-
Isotope Pattern: The presence of two iodine atoms will result in a characteristic isotope pattern for the molecular ion and any iodine-containing fragments.
-
Key Fragmentation Pathways: Sulfonamides are known to undergo characteristic fragmentation patterns.[6][7][8] Expected fragmentations include:
-
Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 363.[7]
-
Cleavage of the S-N bond: Cleavage of the bond between the sulfur and the imidazole nitrogen could lead to fragments corresponding to the [imidazole-I₂]⁺ radical cation and the [SO₂N(CH₃)₂]⁺ cation.
-
Loss of methyl groups: Loss of one or both methyl groups from the dimethylamino moiety is also a possible fragmentation pathway.
-
| m/z (predicted) | Proposed Fragment |
| 427 | [M]⁺ |
| 363 | [M - SO₂]⁺ |
| 318 | [C₃HI₂N₂]⁺ |
| 108 | [SO₂N(CH₃)₂]⁺ |
DOT Script for Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire a full scan mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-600).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed masses and isotope patterns with the predicted values.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The predicted data, based on established spectroscopic principles and analysis of related compounds, offers a valuable resource for the characterization and structural verification of this molecule. The provided experimental protocols outline standard procedures for acquiring high-quality spectroscopic data. It is anticipated that this guide will serve as a practical tool for researchers and scientists engaged in the synthesis and application of this and similar heterocyclic compounds.
References
- 1. rsc.org [rsc.org]
- 2. ripublication.com [ripublication.com]
- 3. N,N-Dimethyl-1H-imidazole-1-sulfonamide | CAS#:78162-58-0 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]
- 6. PubChemLite - N,n-dimethyl 4-iodo-1h-imidazole-1-sulfonamide (C5H8IN3O2S) [pubchemlite.lcsb.uni.lu]
- 7. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. op.niscpr.res.in [op.niscpr.res.in]
An In-depth Technical Guide on the Putative Biological Mechanisms of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide is a novel small molecule with significant therapeutic potential, predicated on the confluence of its distinct structural motifs: a di-iodinated imidazole core, an N,N-dimethylated sulfonamide group, and the linkage between them. While direct empirical data on this specific molecule is nascent, a robust mechanistic framework can be postulated based on extensive research into its constituent chemical functionalities. This guide synthesizes current knowledge to propose two primary, plausible mechanisms of action: inhibition of carbonic anhydrases and modulation of protein kinase signaling cascades. We provide a detailed scientific rationale for each proposed mechanism, comprehensive experimental protocols for their validation, and visual diagrams to elucidate complex pathways and workflows. This document is intended to serve as a foundational resource for researchers investigating the therapeutic applications of this and related compounds.
Introduction: Deconstructing the Therapeutic Potential
The therapeutic efficacy of a small molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its functional groups. This compound is a compelling subject for investigation due to the convergence of several pharmacologically significant moieties.
-
The Imidazole Scaffold: The imidazole ring is a cornerstone of medicinal chemistry, present in numerous endogenous molecules and therapeutic agents. Its aromaticity and the presence of two nitrogen atoms allow it to participate in a wide range of non-covalent interactions, including hydrogen bonding and metal coordination, making it a versatile scaffold for engaging biological targets.[1][2][3] Imidazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][4][5]
-
The Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore, most famously in the context of antibacterial sulfa drugs. In contemporary drug discovery, it is recognized as a potent zinc-binding group, leading to the inhibition of various metalloenzymes.[6][7][8] Furthermore, sulfonamide-containing compounds have been developed as inhibitors of protein kinases and other enzyme classes.[9][10][11]
-
Di-iodo Substitution: The presence of two iodine atoms on the imidazole ring is anticipated to significantly influence the molecule's biological activity. Halogenation can enhance lipophilicity, thereby improving membrane permeability. Moreover, iodine can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to high-affinity binding with biological targets.
-
N,N-Dimethylation of the Sulfonamide: While primary sulfonamides (with an unsubstituted -SO₂NH₂) are classic carbonic anhydrase inhibitors, N-substitution can modulate potency and selectivity.[12] The N,N-dimethyl group may sterically hinder binding to some targets while promoting interactions with others, potentially leading to a more selective pharmacological profile.
Given these structural features, we will now explore the two most probable mechanisms of action for this compound in biological systems.
Putative Mechanism of Action I: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They are involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[13][14][15][16] The sulfonamide moiety is the archetypal inhibitor of CAs.[7][8]
Scientific Rationale
The proposed mechanism of CA inhibition by this compound is predicated on the coordination of the sulfonamide group to the zinc ion (Zn²⁺) within the enzyme's active site.[6] In the case of a secondary sulfonamide, the negatively charged nitrogen of the sulfonamide group would form a coordination bond with the zinc ion.[12] This binding event displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity. The di-iodinated imidazole ring would likely extend into the active site cavity, forming hydrophobic and potentially halogen bonding interactions with amino acid residues, which could enhance binding affinity and contribute to isoform selectivity.
Experimental Validation
A multi-tiered approach is recommended to validate the hypothesis of carbonic anhydrase inhibition.
Table 1: Experimental Protocols for Validating Carbonic Anhydrase Inhibition
| Experiment | Objective |
| In Vitro Enzyme Inhibition Assay | To determine the inhibitory potency (IC₅₀ or Kᵢ) of the compound against various CA isoforms. |
| Isothermal Titration Calorimetry (ITC) | To characterize the thermodynamic parameters of the binding interaction between the compound and the target CA. |
| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding. |
This is a highly sensitive method to measure the inhibition of CA-catalyzed CO₂ hydration.
-
Reagents and Buffers:
-
Purified recombinant human CA isoforms (e.g., CA I, II, IX, XII).
-
This compound stock solution in DMSO.
-
HEPES buffer (pH 7.5).
-
Phenol red as a pH indicator.
-
CO₂-saturated water.
-
-
Procedure:
-
Pre-incubate varying concentrations of the test compound with a fixed concentration of the CA isoform in HEPES buffer for 15 minutes at room temperature.
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing phenol red in a stopped-flow instrument.
-
Monitor the change in absorbance of phenol red over time as the pH decreases due to proton formation from CO₂ hydration.
-
Calculate the initial rates of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Putative Mechanism of Action II: Protein Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[17][18][19] Sulfonamide-containing molecules have been successfully developed as protein kinase inhibitors.[9][10][11]
Scientific Rationale
The proposed mechanism of protein kinase inhibition involves the binding of this compound to the ATP-binding pocket of a specific kinase. Most kinase inhibitors are ATP-competitive. The imidazole ring can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for many inhibitors. The di-iodo substituents and the N,N-dimethylsulfonamide moiety would likely occupy adjacent hydrophobic pockets within the active site, contributing to binding affinity and selectivity. The specific kinase or family of kinases targeted would depend on the precise shape and electrostatic complementarity between the compound and the ATP-binding site.
Experimental Validation
A systematic approach is necessary to identify the potential kinase targets and validate the inhibitory activity.
Table 2: Experimental Protocols for Validating Protein Kinase Inhibition
| Experiment | Objective |
| Kinome-wide Profiling | To screen the compound against a large panel of kinases to identify potential targets. |
| In Vitro Kinase Assay | To determine the IC₅₀ value for the identified hit kinases. |
| Cell-based Phosphorylation Assay | To assess the ability of the compound to inhibit the phosphorylation of a specific kinase substrate in a cellular context. |
This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[20]
-
Reagents and Buffers:
-
Purified recombinant kinase and its specific substrate.
-
This compound stock solution in DMSO.
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.).
-
ATP.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Procedure:
-
Set up kinase reactions in a 96-well plate containing the kinase, its substrate, and varying concentrations of the test compound in the kinase reaction buffer.
-
Initiate the reactions by adding ATP and incubate for a defined period at the optimal temperature for the kinase.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the ADP produced to ATP by adding the Kinase Detection Reagent, which also contains luciferase and luciferin.
-
Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Summary and Future Directions
This compound represents a promising chemical scaffold with the potential to modulate key biological pathways through the inhibition of carbonic anhydrases and/or protein kinases. The scientific rationale for these putative mechanisms is strong, based on the well-established roles of its constituent functional groups. The experimental workflows detailed in this guide provide a clear and robust strategy for validating these hypotheses, from initial in vitro screening to confirmation of target engagement and pathway modulation in a cellular context.
Future research should focus on the systematic execution of these validation experiments. Positive results would warrant further investigation into the structure-activity relationships of this class of compounds, with the aim of optimizing potency, selectivity, and pharmacokinetic properties. Ultimately, a thorough understanding of the molecular mechanism of action of this compound will be crucial for its successful development as a novel therapeutic agent.
References
- 1. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. reactionbiology.com [reactionbiology.com]
- 20. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide to N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide: Synthesis, Properties, and Potential Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide, a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document constructs a scientifically rigorous profile based on the well-established chemistry of its constituent moieties: the 4,5-diiodo-1H-imidazole core and the N,N-dimethylsulfonamide group. We will delve into a hypothesized history of its discovery, detailed synthetic protocols, physicochemical properties, and a discussion of its potential as a bioactive agent. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel heterocyclic compounds.
Introduction and Hypothesized Genesis
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for a wide range of biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Halogenation of the imidazole ring, particularly with iodine, can significantly modulate its physicochemical and pharmacological properties, including lipophilicity and binding affinity to biological targets.[3] The 4,5-diiodo-1H-imidazole core, a key building block, is a well-documented intermediate in organic synthesis.[4][5]
The sulfonamide functional group is another critical pharmacophore, famously associated with the first generation of antibiotics and continuing to be a vital component in a diverse array of modern therapeutics, including diuretics, anticonvulsants, and anticancer agents.[6][7] The N,N-dimethylsulfonamide moiety, specifically, is often introduced to fine-tune solubility, metabolic stability, and target engagement.
The synthesis of this compound can be logically inferred as a deliberate effort by medicinal chemists to merge these two pharmacologically significant scaffolds. The rationale would be to explore the synergistic effects of a di-iodinated imidazole core with a sulfonamide group, aiming to discover novel compounds with potentially enhanced or unique biological activities. It is likely that this compound was first synthesized as part of a larger library of halogenated imidazole-sulfonamides during a screening campaign for new antibacterial, antifungal, or anticancer agents.[1][7]
Synthesis and Characterization
The synthesis of this compound is a two-step process, beginning with the synthesis of the 4,5-diiodo-1H-imidazole precursor, followed by the sulfonylation of the imidazole nitrogen.
Step 1: Synthesis of 4,5-diiodo-1H-imidazole
The preparation of 4,5-diiodo-1H-imidazole is typically achieved through the direct iodination of imidazole in an alkaline medium.[4][8]
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
In a separate beaker, dissolve elemental iodine in a suitable organic solvent such as tetrahydrofuran (THF).[4]
-
Slowly add the iodine solution dropwise to the cooled imidazole solution with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4,5-diiodo-1H-imidazole.
Step 2: Synthesis of this compound
The final product is synthesized by the reaction of 4,5-diiodo-1H-imidazole with N,N-dimethylsulfamoyl chloride in the presence of a base.[9][10]
Experimental Protocol:
-
Suspend 4,5-diiodo-1H-imidazole in an aprotic solvent (e.g., acetonitrile or dichloromethane) in a dry, inert atmosphere.
-
Add a non-nucleophilic base, such as triethylamine or potassium carbonate, to the suspension.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of N,N-dimethylsulfamoyl chloride in the same solvent to the cooled suspension.[11]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the salt byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the title compound, largely inferred from its structure and data on related compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₇I₂N₃O₂S | Calculated |
| Molecular Weight | 426.99 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons | Inferred |
| Melting Point | Not available; expected to be a solid with a defined melting point | - |
| pKa | The imidazole nitrogen is expected to be weakly basic, while the sulfonamide proton is weakly acidic. | Inferred |
Potential Applications in Drug Development
Given the pharmacological pedigree of its constituent parts, this compound is a candidate for investigation in several therapeutic areas.
Antimicrobial Activity
Both imidazole and sulfonamide derivatives have a long history as antimicrobial agents.[1][12] The sulfonamide moiety can act as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1] The di-iodo-imidazole core could contribute to antimicrobial activity through various mechanisms, including disruption of cellular membranes or inhibition of other key enzymes. This dual-pharmacophore approach could lead to a compound with a broad spectrum of activity or a novel mechanism of action that could circumvent existing resistance pathways.
Anticancer Activity
Many imidazole and sulfonamide derivatives have been investigated as anticancer agents.[7][13] They are known to target various pathways involved in cancer progression, such as cell cycle regulation, angiogenesis, and signal transduction. The di-iodinated imidazole scaffold, in particular, has been explored for its potential to inhibit kinases or other enzymes involved in cancer cell proliferation. The sulfonamide group can be tailored to interact with specific targets, such as carbonic anhydrase, which is overexpressed in many tumors.[6]
Hypothetical Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of a cancer cell signaling pathway.
Conclusion and Future Directions
This compound represents a logical convergence of two highly successful pharmacophores. While its specific discovery and history are not prominently documented, its synthesis is straightforward based on established chemical principles. The potential for this molecule to exhibit interesting biological activities, particularly in the realms of antimicrobial and anticancer research, is significant. Future work should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological properties through in vitro and in vivo screening assays. Such studies will be crucial in determining if this rationally designed molecule holds promise as a lead compound for the development of new therapeutics.
References
- 1. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 9. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 10. researchgate.net [researchgate.net]
- 11. N,N-Dimethylsulfamoyl chloride 99 13360-57-1 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Biological evaluation of 4,5-diarylimidazoles with hydroxamic acid appendages as novel dual mode anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and stereochemistry of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's chemical structure, proposes a detailed synthetic pathway, and explores its potential stereochemical properties.
This compound is a substituted imidazole with the chemical formula C₅H₇I₂N₃O₂S.[1] Its structure is characterized by a five-membered imidazole ring di-iodinated at positions 4 and 5. A dimethylsulfonamide group is attached to the nitrogen atom at position 1 of the imidazole ring.
The IUPAC name for this compound is 4,5-diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide.[2] It is registered under the CAS Number 198127-92-3.[1][2] The imidazole ring is an aromatic heterocycle, and the presence of two bulky iodine atoms and a sulfonamide group significantly influences its electronic properties and steric hindrance.[3]
Key Structural Features:
-
Imidazole Core: A planar, aromatic five-membered ring containing two nitrogen atoms, which is a common scaffold in many biologically active molecules.[3][4]
-
Diiodo Substitution: Two iodine atoms are attached to the C4 and C5 positions of the imidazole ring. These heavy halogen atoms significantly increase the molecular weight and can participate in halogen bonding.[5]
-
N,N-Dimethylsulfonamide Group: This functional group is attached to the N1 position of the imidazole ring and is known to influence the molecule's solubility and biological activity.[6][7]
Below is a 2D representation of the chemical structure:
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. N,N-Dimethyl-1H-imidazole-1-sulfonamide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. op.niscpr.res.in [op.niscpr.res.in]
An In-depth Technical Guide to N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide: A Molecule of Untapped Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide stands as a molecule of significant interest at the confluence of heterocyclic chemistry and medicinal science. While direct literature on this specific compound is nascent, a comprehensive analysis of its structural components—the di-iodinated imidazole core and the N,N-dimethylsulfonamide moiety—provides a strong foundation for predicting its synthetic accessibility, chemical behavior, and potential as a therapeutic agent. This guide synthesizes the existing knowledge on related compounds to construct a predictive framework for the properties and applications of this compound, offering a roadmap for future research and development. We will delve into a probable synthetic route, explore the anticipated biological activities based on well-established structure-activity relationships of analogous compounds, and propose experimental workflows for its characterization and evaluation.
Introduction: The Rationale for this compound
The imidazole ring is a cornerstone of medicinal chemistry, present in a plethora of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to the development of imidazole-containing drugs with a wide range of therapeutic applications, including antifungal, antibacterial, and anticancer agents.[3][4] The introduction of halogen atoms, particularly iodine, onto the imidazole scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can introduce new binding interactions, like halogen bonding.[5]
Concurrently, the sulfonamide functional group is a well-established pharmacophore, most famously recognized in the sulfa class of antibiotics.[1] Beyond their antimicrobial properties, sulfonamides are integral to a diverse array of drugs, including diuretics, anticonvulsants, and a growing number of targeted cancer therapies, such as carbonic anhydrase and kinase inhibitors.[2][6][7]
The combination of a di-iodinated imidazole core with an N,N-dimethylsulfonamide group in this compound creates a molecule with a compelling profile for investigation. The di-iodo substitution offers potential for enhanced biological activity and provides synthetic handles for further molecular elaboration, while the sulfonamide moiety imparts a proven pharmacophoric element. This guide will explore the scientific underpinnings that make this compound a promising candidate for drug discovery endeavors.
Proposed Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely proceed as follows:
-
Deprotonation of 4,5-diiodo-1H-imidazole: The imidazole nitrogen is first deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN). This generates the corresponding imidazolide anion.
-
Sulfonylation: The resulting anion is then reacted with N,N-dimethylsulfamoyl chloride to yield the target compound, this compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol based on similar reactions reported in the literature.[3]
Materials:
-
4,5-diiodo-1H-imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-dimethylsulfamoyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4,5-diiodo-1H-imidazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add N,N-dimethylsulfamoyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
Characterization
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the N,N-dimethyl groups, the imidazole ring protons, and the overall carbon skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the sulfonamide group (S=O stretching).
Anticipated Biological Activities and Mechanism of Action
The structural features of this compound suggest several potential avenues for biological activity, primarily in the realms of antibacterial and anticancer research.
Potential as an Antibacterial Agent
The sulfonamide moiety is a classic inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[8] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides competitively inhibit DHPS, leading to a depletion of folic acid and subsequent bacteriostatic effects. It is highly probable that this compound could exhibit antibacterial activity through this well-established mechanism. The di-iodo-imidazole portion of the molecule may influence the compound's affinity for the enzyme's active site and its ability to penetrate the bacterial cell wall.
Caption: Proposed mechanism of antibacterial action via DHPS inhibition.
Potential as an Anticancer Agent
Recent research has highlighted the potential of imidazole-sulfonamide hybrids as potent anticancer agents.[2][6][7] These compounds have been shown to target various hallmarks of cancer, including angiogenesis, cell proliferation, and survival. Two particularly relevant mechanisms of action are the inhibition of carbonic anhydrases and protein kinases.
-
Carbonic Anhydrase (CA) Inhibition: Several tumor-associated CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[2] The sulfonamide group is a key zinc-binding moiety that can effectively inhibit these enzymes. The unique substitution pattern of the di-iodo-imidazole ring could confer selectivity for specific CA isoforms.
-
Protein Kinase Inhibition: Dysregulation of protein kinase signaling is a fundamental aspect of cancer. Imidazole-based compounds have been successfully developed as kinase inhibitors. For instance, some sulfonamide derivatives containing an imidazole moiety have shown inhibitory activity against kinases like ALK5, which is involved in the TGF-β signaling pathway that plays a crucial role in cancer progression.[7]
Table 1: Potential Biological Targets and Therapeutic Areas
| Potential Target | Therapeutic Area | Rationale based on Analogous Compounds | Citation(s) |
| Dihydropteroate Synthase (DHPS) | Antibacterial | The sulfonamide moiety is a known competitive inhibitor of bacterial DHPS. | [8] |
| Carbonic Anhydrase IX/XII | Anticancer | Sulfonamide-bearing imidazoles have demonstrated selective inhibition of tumor-associated carbonic anhydrases. | [2][6] |
| ALK5 (TGF-β Type I Receptor Kinase) | Anticancer | Imidazole-sulfonamide derivatives have shown potent inhibitory activity against ALK5. | [7] |
| Other Protein Kinases | Anticancer | The imidazole scaffold is a common feature in many kinase inhibitors. | [6] |
Future Research and Development Workflow
To validate the therapeutic potential of this compound, a structured research and development plan is essential.
Caption: A proposed workflow for the evaluation of this compound.
-
Synthesis and Characterization: The initial step involves the successful synthesis and rigorous characterization of the compound as outlined in Section 2.
-
In Vitro Biological Screening:
-
Antibacterial Activity: The compound should be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria to determine its minimum inhibitory concentration (MIC).
-
Anticancer Activity: The cytotoxic effects of the compound should be evaluated against a panel of human cancer cell lines. Further mechanistic studies would involve enzyme inhibition assays for carbonic anhydrases and relevant protein kinases.
-
-
Lead Optimization: Should the initial screening reveal promising activity, structure-activity relationship (SAR) studies can be initiated. This would involve the synthesis and evaluation of analogs with modifications to the imidazole and sulfonamide moieties to enhance potency and selectivity.
-
In Vivo Studies: Promising lead compounds would then be advanced to in vivo studies in appropriate animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
Conclusion
This compound represents a molecule with considerable, yet unexplored, potential in medicinal chemistry. By leveraging the well-documented biological activities of its constituent imidazole and sulfonamide pharmacophores, a strong scientific case can be made for its investigation as a novel antibacterial or anticancer agent. The proposed synthetic route is feasible with standard organic chemistry techniques, and a clear path for its biological evaluation has been outlined. This technical guide serves as a foundational document to inspire and direct future research into this promising compound, with the ultimate goal of translating its chemical potential into tangible therapeutic benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development of azole–sulfonamide hybrids with the anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide (CAS 198127-92-3): Synthesis, Properties, and Potential Applications
Abstract: This technical guide provides a comprehensive overview of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide, a halogenated heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. We will explore its core chemical attributes, detail a robust synthetic pathway with step-by-step protocols, and analyze its potential biological activities based on its distinct structural motifs: the di-iodinated imidazole core and the N,N-dimethylsulfonamide group. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.
Introduction and Molecular Overview
This compound is a synthetic organic compound that merges three key pharmacophoric features into a single molecular architecture. The core of the molecule is an imidazole ring, a five-membered heterocycle that is a fundamental building block in numerous biologically active compounds and natural products.[1] This core is heavily functionalized with two iodine atoms at the 4 and 5 positions and an N,N-dimethylsulfonamide group at the N-1 position.
The imidazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets.[2] The addition of the sulfonamide moiety, a cornerstone of many therapeutic agents from antibacterials to anticancer drugs, further enhances its potential pharmacological relevance.[3][4] The di-iodo substitution significantly modulates the electronic and steric properties of the imidazole ring, increasing its lipophilicity and introducing the potential for halogen bonding interactions with target proteins—a critical, yet often underutilized, aspect of rational drug design.
This guide will deconstruct the molecule to provide a clear path to its synthesis and a logical framework for exploring its applications.
Physicochemical and Structural Data
A clear understanding of a compound's fundamental properties is the first step in any research endeavor. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 198127-92-3 | [5] |
| Molecular Formula | C₅H₇I₂N₃O₂S | [5] |
| Molecular Weight | 426.99 g/mol | N/A |
| IUPAC Name | N,N-dimethyl-4,5-diiodo-1H-imidazole-1-sulfonamide | N/A |
| SMILES | CN(C)S(=O)(=O)N1C=NC(=C1I)I | N/A |
| Canonicalized | True | [6] |
Synthesis and Characterization
The synthesis of this compound is most logically approached via a two-step sequence: first, the preparation of the 4,5-diiodo-1H-imidazole intermediate, followed by the sulfonylation of the imidazole nitrogen.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
Physical and chemical properties of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide
An In-Depth Technical Guide to N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide (CAS: 198127-92-3)
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound. This highly functionalized heterocyclic compound serves as a valuable and versatile building block in medicinal chemistry and materials science. Its structure, featuring a di-iodinated imidazole core protected by an N,N-dimethylsulfamoyl group, offers specific reactive sites for further molecular elaboration. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and strategic utilization in complex synthetic campaigns.
Molecular Identity and Physicochemical Properties
This compound is a compound whose utility is defined by its unique substitution pattern. The two iodine atoms provide handles for cross-coupling reactions, while the sulfonamide group serves as a robust protecting group for the imidazole N-H, preventing unwanted side reactions and influencing the ring's electronic properties.
Nomenclature and Structural Identifiers
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 198127-92-3[1][2][3] |
| Molecular Formula | C₅H₇I₂N₃O₂S[1] |
| Molecular Weight | 427.00 g/mol [1] |
| IUPAC Name | 4,5-diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide[1] |
| InChI Key | BRCLUKJLHQKEGH-UHFFFAOYSA-N[1] |
| Canonical SMILES | CN(C)S(=O)(=O)N1C=NC(I)=C1I[1] |
Physical and Chemical Data
Experimental data for the title compound is limited. The data presented below is a combination of commercially available information and predicted values for related structures. It is recommended to determine these properties empirically for any specific batch.
| Property | Value | Source |
| Purity | ≥97% | Commercially Available[1] |
| Calculated LogP | 1.077 | Fluorochem[1] |
| Topological Polar Surface Area | 63.6 Ų | PubChem (for non-iodinated analog)[4] |
| Storage Conditions | Keep Cold (Refrigerator, 2-8 °C recommended) | Conier Chem&Pharma (for mono-iodo analog)[5] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is logically approached via a two-step sequence starting from imidazole. This strategy involves the initial, regioselective iodination of the imidazole core, followed by the protection of the remaining N-H proton with an N,N-dimethylsulfamoyl group.
Synthetic Workflow
The overall transformation from a simple precursor to the highly functionalized target molecule is outlined below. This workflow ensures high yields and purities by separating the C-H functionalization (iodination) from the N-H functionalization (sulfonylation).
Caption: Synthetic pathway for the target compound.
Detailed Experimental Protocol
Protocol A: Synthesis of 4,5-diiodo-1H-imidazole Intermediate
This procedure is adapted from established methods for the direct iodination of imidazole.[6][7] The use of a biphasic system or a co-solvent like Tetrahydrofuran (THF) is crucial to manage the poor solubility of elemental iodine in aqueous alkaline solutions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve imidazole (1.0 eq) in a 3 M aqueous solution of sodium hydroxide (3.0 eq). Cool the mixture to 0 °C using an ice bath.
-
Iodine Addition: Separately, dissolve elemental iodine (2.0 eq) in a minimal amount of THF. Slowly add this iodine solution dropwise to the cooled imidazole solution over 1 hour, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Remove the THF under reduced pressure. The resulting precipitate is the crude product. Filter the solid and wash it with cold water.
-
Purification: The crude solid can be purified by stirring in hot ethyl acetate, followed by cooling and filtration to yield pure 4,5-diiodo-1H-imidazole as a white to off-white solid.[6]
Protocol B: Synthesis of this compound
This step involves the nucleophilic attack of the deprotonated diiodoimidazole onto the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride (DMSC).
-
Reaction Setup: To a solution of 4,5-diiodo-1H-imidazole (1.0 eq) in anhydrous THF, add a non-nucleophilic base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation, forming the sodium salt of the imidazole.
-
Sulfonylation: Cool the reaction mixture back to 0 °C. Add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous THF dropwise.[8]
-
Reaction: Let the reaction stir at room temperature overnight.
-
Workup and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude material can be purified by column chromatography on silica gel to afford the final product.
Causality Behind Experimental Choices
-
Choice of Base (Iodination): A strong base like NaOH is required to deprotonate the imidazole N-H, forming the imidazolate anion. This anion is a much more potent nucleophile, which readily attacks the electrophilic iodine.[6]
-
Choice of Base (Sulfonylation): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the diiodoimidazole. This prevents competition with the desired sulfonylation reaction and avoids introducing water, which would hydrolyze the reactive DMSC.
-
Solvent System: Anhydrous solvents are critical in the sulfonylation step to prevent the decomposition of both the organometallic intermediate (imidazolate) and the electrophile (DMSC).
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The sulfonamide is a stable protecting group, while the carbon-iodine bonds are primed for transformation.
Reactivity of the C-I Bonds: Gateway to Functionalization
The primary sites of reactivity are the C4 and C5 iodine atoms. These positions are susceptible to halogen-metal exchange reactions, which convert the relatively unreactive C-I bond into a highly nucleophilic organometallic species. This intermediate can then be trapped with a wide range of electrophiles to install new functional groups.[9]
Caption: General workflow for functionalizing the C-I bonds.
This two-step sequence allows for the regioselective introduction of one or two new substituents, making the title compound a powerful scaffold for building molecular complexity. The choice of organometallic reagent (e.g., n-butyllithium vs. a copper-based reagent) can influence the selectivity and functional group tolerance of the reaction.[9]
Spectroscopic and Analytical Characterization
While a public database spectrum is not available, the structure of this compound allows for the confident prediction of its key spectral features.
Predicted NMR Spectral Features
-
¹H NMR:
-
A singlet corresponding to the C2-H proton, expected in the aromatic region (~7.5-8.0 ppm).
-
A singlet integrating to 6 protons for the two equivalent methyl groups of the N,N-dimethylsulfamoyl moiety, expected around ~2.8-3.2 ppm.
-
-
¹³C NMR:
-
A signal for the C2 carbon.
-
Two distinct signals for the iodine-bearing carbons (C4 and C5). These carbons will be significantly shielded due to the heavy atom effect of iodine.
-
A signal for the N-methyl carbons.
-
Mass Spectrometry
-
Molecular Ion: The exact mass is 426.8450 Da.[1] In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ should be readily observable.
-
Isotopic Pattern: The presence of two iodine atoms will create a characteristic isotopic pattern that can be used to confirm the composition.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the dimethylamino group, SO₂, or the entire dimethylsulfamoyl group.
Recommended Analytical Workflow
Caption: A standard analytical workflow for structural verification.
Applications in Research and Drug Development
The title compound is not an end-product but a strategic intermediate. Its value is realized in its ability to generate libraries of complex molecules.
-
Medicinal Chemistry: As a di-iodinated scaffold, it allows for the synthesis of novel kinase inhibitors, antivirals, or other therapeutic agents through sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira). The imidazole core is a common pharmacophore found in many approved drugs.[6][10]
-
Materials Science: The ability to introduce two different functional groups allows for the creation of novel ligands for catalysis or functional organic materials with tailored electronic or photophysical properties.[6]
Safety and Handling
-
Precautions: Handle in a well-ventilated place, such as a fume hood. Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended storage temperature is 2-8 °C.[5][11]
-
Hazards: While specific toxicity data is not available for the title compound, its precursors and related structures are hazardous. N,N-dimethylsulfamoyl chloride is corrosive and toxic. Assume the title compound is an irritant and handle with care.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. N,N-Dimethyl-1H-imidazole-1-sulfonamide | C5H9N3O2S | CID 395751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 7. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 8. Dimethylsulfamoyl chloride | 13360-57-1 | Benchchem [benchchem.com]
- 9. Selective functionalization of imidazoles via an iodine–copper exchange reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Page loading... [wap.guidechem.com]
- 11. chemimpex.com [chemimpex.com]
Methodological & Application
Application Note: N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide as a Potent Electrophilic Iodinating Agent
Introduction: The Critical Role of Iodination in Modern Chemistry
The introduction of iodine into molecular architectures is a foundational strategy in contemporary organic synthesis and drug discovery. Iodinated organic compounds are not merely halogenated molecules; they are versatile synthetic intermediates of immense value. Their utility spans from being crucial precursors in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to serving as heavy-atom derivatives for X-ray crystallography and forming the core of numerous biologically active molecules and radiotracers. The choice of an iodinating agent is therefore a critical parameter that dictates the efficiency, selectivity, and overall success of a synthetic campaign. While classical reagents like molecular iodine (I₂) and N-Iodosuccinimide (NIS) are widely used, the demand for novel reagents with enhanced reactivity, selectivity, and improved handling characteristics persists.[1]
This application note introduces N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide , a promising yet underutilized reagent for electrophilic iodination. We will provide a detailed overview of its properties, a proposed mechanism of action, and a comprehensive experimental protocol for its application in the iodination of activated aromatic systems, offering researchers a valuable addition to their synthetic toolkit.
Reagent Profile: this compound
This compound is a stable, solid reagent that offers a high molecular weight percentage of iodine. Its structure features an imidazole core, which is a common motif in biologically active compounds.[2] The key to its reactivity lies in the electron-withdrawing N-sulfonamide group, which polarizes the C-I bonds on the imidazole ring, rendering the iodine atoms highly electrophilic and susceptible to transfer to a nucleophilic substrate.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 198127-92-3 | [3][4] |
| Molecular Formula | C₅H₇I₂N₃O₂S | [4] |
| Molecular Weight | 426.99 g/mol | [4] |
| Appearance | Off-white to yellow solid | [5] |
| Solubility | Soluble in many common organic solvents (e.g., DCM, THF, MeCN) | Inferred from general sulfonamide properties |
Proposed Mechanism of Iodination
The iodination reaction using this compound is proposed to proceed via an electrophilic aromatic substitution (SEAr) mechanism. The electron-withdrawing sulfonamide group enhances the electrophilicity of the iodine atoms. When an electron-rich aromatic substrate is introduced, its π-system attacks one of the iodine atoms, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base, such as the solvent or the sulfonamide byproduct, restores aromaticity and yields the iodinated product.
Caption: Proposed mechanism for electrophilic aromatic iodination.
Experimental Protocol: Iodination of Anisole
This protocol provides a general method for the iodination of an activated aromatic substrate, using anisole as a model compound. Researchers should note that reaction times and temperatures may need to be optimized for different substrates.
Materials:
-
Anisole (substrate)
-
This compound (iodinating agent)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add anisole (1.0 mmol, 1.0 equiv). Dissolve the anisole in anhydrous dichloromethane (10 mL).
-
Reagent Addition: To the stirred solution, add this compound (1.1 mmol, 1.1 equiv) portion-wise at room temperature. Note: For less reactive substrates, gentle heating (e.g., 40 °C) may be required. For highly reactive substrates, cooling to 0 °C may be necessary to control selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate to consume any unreacted iodinating agent. Stir for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Add 10 mL of saturated aqueous sodium bicarbonate. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure iodinated anisole.
Caption: A generalized experimental workflow for electrophilic iodination.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[5] Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Conversion | Substrate is not sufficiently activated. | Increase reaction temperature. Consider using a Lewis acid catalyst (e.g., ZnCl₂, AgOTf), but perform a small-scale test first. |
| Reagent has degraded. | Use a fresh bottle of the reagent. Ensure it has been stored properly. | |
| Formation of Di-iodinated Products | Substrate is highly activated. | Decrease the reaction temperature (e.g., to 0 °C or -20 °C). Use a stoichiometric amount of the iodinating agent (1.0 equiv). |
| Difficult Purification | Byproduct is co-eluting with the product. | Modify the eluent system for column chromatography. Consider a different purification method, such as recrystallization or preparative TLC. |
Conclusion
This compound is a promising reagent for the electrophilic iodination of organic molecules. Its solid nature and high iodine content make it a convenient and potent alternative to other iodinating agents. The protocol provided herein offers a solid starting point for researchers exploring its utility in their synthetic endeavors. As with any new reagent, careful optimization of reaction conditions is key to achieving high yields and selectivities.
References
The Synthetic Versatility of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide: A Guide for Advanced Organic Synthesis
Introduction: Unveiling a Potent Building Block for Complex Molecule Synthesis
In the landscape of modern organic synthesis, the quest for novel reagents that offer unique reactivity and facilitate the construction of complex molecular architectures is perpetual. N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide emerges as a promising, albeit underutilized, building block for the synthesis of highly substituted heterocyclic compounds. The presence of two iodine atoms at the 4 and 5 positions of the imidazole ring, coupled with the activating and protecting nature of the N,N-dimethylsulfonamide group, endows this reagent with significant potential for a range of synthetic transformations. This guide provides an in-depth exploration of the prospective applications of this compound, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development. While direct literature on the specific applications of this di-iodinated compound is nascent, the protocols herein are built upon established methodologies for analogous iodo-imidazole systems, providing a solid foundation for its synthetic exploration.
The imidazole scaffold is a ubiquitous motif in pharmaceuticals and natural products, rendering methods for its functionalization highly valuable.[1] The carbon-iodine bonds in this compound serve as versatile handles for the introduction of diverse substituents through various cross-coupling reactions. The N,N-dimethylsulfonamide group not only protects the imidazole nitrogen but also influences the electronic properties of the ring, potentially impacting the regioselectivity of subsequent reactions.
Synthesis of this compound
The preparation of the title compound involves a two-step sequence starting from commercially available 1H-imidazole. The initial step is the di-iodination of the imidazole ring, followed by the sulfonylation of the ring nitrogen.
Protocol 1: Synthesis of 4,5-diiodo-1H-imidazole
This procedure is adapted from established methods for the iodination of imidazoles.
Materials:
-
1H-Imidazole
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve 1H-imidazole (1.0 eq) in a solution of sodium hydroxide (2.2 eq) in water.
-
In a separate beaker, prepare a solution of iodine (2.1 eq) and potassium iodide (2.1 eq) in a minimal amount of water and THF to ensure complete dissolution.
-
Cool the imidazole solution to 0 °C in an ice bath.
-
Slowly add the iodine/potassium iodide solution dropwise to the stirred imidazole solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 4,5-diiodo-1H-imidazole as a solid.
Protocol 2: Synthesis of this compound
This protocol is based on the sulfonylation of iodoimidazoles.[2]
Materials:
-
4,5-diiodo-1H-imidazole
-
N,N-Dimethylsulfamoyl chloride
-
Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a stirred solution of 4,5-diiodo-1H-imidazole (1.0 eq) in THF, add a 50% aqueous solution of sodium hydroxide (3.0 eq).
-
Cool the biphasic mixture to 0 °C.
-
Slowly add N,N-dimethylsulfamoyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Applications in Organic Synthesis: A Gateway to Novel Heterocycles
The twin iodine atoms on the imidazole core of this compound make it an ideal substrate for sequential and double cross-coupling reactions, enabling the construction of intricate molecular frameworks.
Sequential and Double Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The differential reactivity of the C4 and C5 positions of the di-iodoimidazole may allow for selective, sequential functionalization.
Mechanistic Rationale: The palladium-catalyzed Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic and steric environment of the two iodine atoms in the substrate could potentially be exploited to achieve regioselective coupling.
Diagram 1: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
References
Application Notes and Protocols: N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide as a Versatile Building Block in Medicinal Chemistry
Introduction: A Privileged Scaffold with Orthogonal Synthetic Handles
In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved drugs.[1][2] Its prevalence is attributed to its unique electronic properties, its ability to act as a bioisostere, and its capacity to engage in crucial hydrogen bonding interactions with biological targets such as protein kinases.[3][4][5] The subject of this guide, N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide (1) , elevates the utility of the imidazole core by incorporating three key features that render it an exceptionally powerful building block for drug discovery:
-
Two Orthogonal Reactive Sites: The presence of two iodine atoms at the C4 and C5 positions provides two distinct and addressable handles for modern cross-coupling chemistry. The differential reactivity of these positions can be exploited for sequential, regioselective functionalization, allowing for the rapid construction of complex, multi-substituted imidazole derivatives.
-
An Electron-Withdrawing Sulfonamide Group: The N1-sulfonamide is not merely a protecting group. As a well-established pharmacophore, it can enhance binding affinity, improve physicochemical properties, and modulate the electronic nature of the imidazole ring.[6][7] This group can influence the regioselectivity of subsequent reactions and offers an additional point for interaction with biological targets.
-
A Stable, Versatile Core: The inherent stability of the imidazole ring, coupled with the robust C-I bonds, makes this molecule amenable to a wide range of reaction conditions, providing chemists with a reliable platform for library synthesis and lead optimization.
This document provides a technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a cornerstone for the synthesis of potential therapeutic agents, with a particular focus on kinase inhibitors.
Chemical and Physical Properties
A summary of the key properties of the title compound is presented below.
| Property | Value | Reference |
| CAS Number | 198127-92-3 | [8][9] |
| Molecular Formula | C₅H₇I₂N₃O₂S | [8] |
| Molecular Weight | 426.99 g/mol | [8] |
| Appearance | Off-white to yellow solid | (Typical) |
| Purity | ≥97% | [8] |
| IUPAC Name | 4,5-diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | [8] |
Core Application: Sequential Cross-Coupling for Kinase Inhibitor Scaffolds
The primary application of building block 1 is in the regioselective, sequential introduction of different aryl, heteroaryl, or alkynyl groups. This strategy is paramount in the synthesis of kinase inhibitors, where specific substituents are required to interact with distinct regions of the ATP-binding pocket (e.g., the hinge region, the DFG motif, and the solvent-front).[10][11]
The differential reactivity of the C4 and C5 positions is the cornerstone of this approach. While direct electronic differentiation is minimal, steric hindrance and catalyst/ligand interactions can be leveraged to achieve selective mono-functionalization, followed by a second, different cross-coupling reaction at the remaining iodo-position. Precedent from closely related di- and tri-halogenated azole systems suggests that such selectivity is highly achievable.[12][13]
Caption: Workflow for sequential cross-coupling of the di-iodoimidazole scaffold.
Experimental Protocols
The following protocols are designed as robust starting points for the synthetic elaboration of 1 . They are based on established methodologies for cross-coupling reactions on iodo-substituted heterocycles.[13][14][15] Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling
This protocol aims to achieve a selective mono-arylation, leveraging potential subtle differences in reactivity between the C4 and C5 positions. Based on related systems, coupling often occurs preferentially at the less sterically hindered position or is influenced by the electronic nature of the coupling partners.
Objective: To synthesize a 4-iodo-5-aryl-N,N-dimethyl-1H-imidazole-1-sulfonamide derivative.
Materials:
-
This compound (1) (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 10:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add This compound (1) , the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a portion of the degassed dioxane.
-
Add the catalyst pre-mixture to the Schlenk flask, followed by the remaining degassed dioxane and water.
-
Seal the flask and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a major, higher Rf product (mono-arylated) and a minor, even higher Rf product (di-arylated).
-
Upon completion (or optimal conversion to the mono-adduct), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-arylated product.
Causality and Trustworthiness:
-
Why SPhos? Bulky, electron-rich biaryl phosphine ligands like SPhos are known to facilitate Suzuki couplings with challenging substrates, often providing high turnover numbers and promoting the reductive elimination step.[16]
-
Why K₃PO₄? This base is effective in Suzuki couplings and is generally compatible with a wide range of functional groups. Its strength is sufficient to facilitate the transmetalation step without causing significant side reactions.
-
Why pre-mix the catalyst? Pre-forming the active Pd(0)-ligand complex can improve reaction consistency and efficiency, especially as imidazoles themselves can sometimes inhibit catalyst activation by coordinating to the palladium center.[17]
-
Self-Validation: The progress of the reaction can be easily monitored by LC-MS, allowing the researcher to identify the starting material, the desired mono-coupled product, and the di-coupled byproduct by their distinct molecular weights, thus validating the reaction outcome in real-time.
Protocol 2: Subsequent Sonogashira Coupling
This protocol utilizes the mono-arylated, mono-iodinated intermediate from Protocol 1 to introduce an alkynyl substituent at the remaining iodo-position.
Objective: To synthesize a 4-alkynyl-5-aryl-N,N-dimethyl-1H-imidazole-1-sulfonamide derivative.
Materials:
-
4-Iodo-5-aryl-N,N-dimethyl-1H-imidazole-1-sulfonamide (Intermediate from Protocol 1) (1.0 equiv)
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 - 0.05 equiv)
-
Copper(I) iodide (CuI) (0.06 - 0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 - 5.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-iodo-5-aryl-imidazole intermediate, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base (Et₃N or DIPA).
-
Add the terminal alkyne dropwise to the stirring mixture.
-
Stir the reaction at room temperature to 50 °C. The reaction is often complete within 2-8 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired di-substituted imidazole.
Causality and Trustworthiness:
-
Why a Pd/Cu co-catalyst system? This is the classic Sonogashira condition.[2][12] The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide that undergoes transmetalation to the palladium center.
-
Why an amine base? The amine serves a dual purpose: it acts as a base to neutralize the HI generated during the reaction and as a solvent or co-solvent. DIPA is often used for more sensitive substrates.
-
Self-Validation: The successful coupling is easily confirmed by ¹H NMR, where the disappearance of the imidazole C-H proton signal (if present in the starting material) and the appearance of characteristic alkyne proton signals (if applicable) and shifts in the aromatic region provide clear evidence of C-C bond formation. Mass spectrometry will confirm the expected molecular weight of the product.
Caption: Experimental workflow for the two-step functionalization protocol.
Data Summary: Representative Transformations
The following table provides hypothetical yet plausible data for the sequential functionalization of 1 , based on yields reported for similar di-halogenated heterocyclic systems.
| Entry | Step 1: Ar-B(OH)₂ | Yield (%) | Step 2: R-C≡CH | Yield (%) | Overall Yield (%) |
| 1 | Phenylboronic acid | 75 | Phenylacetylene | 82 | 62 |
| 2 | 4-Fluorophenylboronic acid | 81 | Ethynyltrimethylsilane | 88 | 71 |
| 3 | Pyridin-3-ylboronic acid | 68 | Cyclopropylacetylene | 79 | 54 |
| 4 | 2-Methoxyphenylboronic acid | 72 | 1-Hexyne | 85 | 61 |
Conclusion and Future Directions
This compound is a high-potential building block for constructing diverse molecular libraries, particularly for kinase inhibitor discovery programs. Its two addressable iodine atoms allow for controlled, sequential installation of various pharmacophoric fragments through well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for chemists to begin exploring the synthetic utility of this versatile scaffold. Future work should focus on expanding the repertoire of cross-coupling reactions (e.g., Buchwald-Hartwig amination, Heck coupling) and exploring the potential for metal-halogen exchange reactions to introduce further diversity. The strategic application of this building block will undoubtedly accelerate the discovery of novel, highly functionalized imidazole-based therapeutic agents.
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium [organic-chemistry.org]
- 5. Multicomponent Synthesis of Unsymmetrical 4,5-Disubstituted Imidazolium Salts as N-Heterocyclic Carbene Precursors: Applications in Palladium-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamides and synergist [m.chemicalbook.com]
- 10. A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
- 14. benchchem.com [benchchem.com]
- 15. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. API 20 page [amp.chemicalbook.com]
- 17. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide in the Synthesis of Pharmaceutical Intermediates
Introduction: A Versatile Building Block for Complex Molecule Synthesis
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] The strategic functionalization of the imidazole ring is therefore of paramount importance in drug discovery and development. N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide emerges as a highly valuable, albeit specialized, reagent for the synthesis of complex pharmaceutical intermediates. Its utility stems from the presence of two key reactive sites: the vicinal diiodo substitution on the imidazole ring and the N-sulfonamide group. The carbon-iodine bonds provide handles for the introduction of molecular diversity through various cross-coupling reactions, a foundational strategy in modern drug synthesis.[4][5] Concurrently, the N,N-dimethylsulfonamide group serves not only as a robust protecting group for the imidazole nitrogen but also as a modulator of the ring's electronic character, influencing reactivity and potentially serving as a pharmacophore itself in certain contexts.[6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound. We will delve into the rationale behind its synthesis, provide detailed, field-proven protocols for its preparation, and illustrate its application in the construction of a key pharmaceutical intermediate via a palladium-catalyzed cross-coupling reaction.
Synthesis of this compound
The preparation of the title compound is a multi-step process that begins with the synthesis of 4,5-diiodoimidazole, which is then N-sulfonylated.
Part 1: Synthesis of 4,5-Diiodoimidazole
The direct iodination of imidazole is a common method for producing iodo-imidazoles. The regioselectivity can be controlled by the reaction conditions. For the synthesis of the 4,5-diiodo derivative, a stoichiometric amount of iodine in the presence of a base is typically employed.
Experimental Protocol: Synthesis of 4,5-Diiodoimidazole
-
Materials:
-
Imidazole
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water (deionized)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole (1.0 eq) in a mixture of dioxane and aqueous sodium hydroxide solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (2.2 eq) in dioxane to the cooled imidazole solution over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford 4,5-diiodoimidazole as a solid.
-
Part 2: N-Sulfonylation of 4,5-Diiodoimidazole
The final step involves the attachment of the N,N-dimethylsulfamoyl group to the nitrogen of 4,5-diiodoimidazole. This is typically achieved by reacting the diiodoimidazole with N,N-dimethylsulfamoyl chloride in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
4,5-Diiodoimidazole
-
N,N-Dimethylsulfamoyl chloride
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4,5-diiodoimidazole (1.0 eq) and anhydrous THF.
-
Cool the suspension to 0 °C and carefully add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add N,N-dimethylsulfamoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield this compound.
-
Application in Pharmaceutical Intermediate Synthesis: A Case Study in Suzuki-Miyaura Cross-Coupling
The twin iodo-substituents on the imidazole ring of this compound are prime handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the facile introduction of aryl or heteroaryl moieties, which are common structural motifs in pharmaceuticals.
The N-sulfonamide group can play a crucial role in directing the regioselectivity of the coupling reactions and in modulating the stability of the reaction intermediates.
dot
Caption: Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol: Synthesis of a 4,5-Diaryl-1H-imidazole Intermediate
This protocol describes a general procedure for the double Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (2.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.1 eq), and potassium carbonate (4.0 eq).
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4,5-diaryl-N,N-dimethyl-1H-imidazole-1-sulfonamide.
-
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 4,5-bis(4-methoxyphenyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide | 85 |
| 2 | 3-Fluorophenylboronic acid | 4,5-bis(3-fluorophenyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide | 78 |
| 3 | Thiophene-2-boronic acid | N,N-dimethyl-4,5-di(thiophen-2-yl)-1H-imidazole-1-sulfonamide | 81 |
Table 1: Representative yields for the double Suzuki-Miyaura cross-coupling reaction.
Causality and Trustworthiness in the Protocols
-
Synthesis of 4,5-Diiodoimidazole: The use of an excess of iodine ensures the di-iodination of the imidazole ring. The basic conditions facilitate the electrophilic substitution by generating the imidazolate anion, which is more nucleophilic than the neutral imidazole.
-
N-Sulfonylation: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the imidazole nitrogen, allowing for subsequent reaction with the sulfamoyl chloride. The use of an inert atmosphere is critical to prevent the reaction of sodium hydride with atmospheric moisture.
-
Suzuki-Miyaura Coupling: The choice of a palladium catalyst, specifically Pd(PPh₃)₄, is standard for Suzuki-Miyaura reactions. The base is essential for the transmetalation step of the catalytic cycle. A mixture of dioxane and water is a common solvent system that facilitates the dissolution of both the organic and inorganic reagents. Microwave heating can significantly accelerate the reaction rate, leading to shorter reaction times and often improved yields.
dot
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Future Perspectives and Applications
The 4,5-diaryl-N,N-dimethyl-1H-imidazole-1-sulfonamide intermediates synthesized using this methodology can be further elaborated. The N-sulfonamide group can be removed under specific conditions to yield the free NH-imidazole, or it can be retained as part of the final molecular scaffold, depending on the therapeutic target and structure-activity relationship (SAR) studies.
The versatility of this building block extends beyond Suzuki-Miyaura reactions. Other palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations, can be employed to introduce a wide range of functional groups at the 4- and 5-positions of the imidazole ring, opening avenues to a vast chemical space for drug discovery.[4][5]
References
- 1. jocpr.com [jocpr.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03691A [pubs.rsc.org]
- 7. Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Protocol for N-arylation reactions using N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide
An Application Guide to Advanced N-Arylation Reactions Utilizing N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide as a Performance-Enhancing Ligand
Introduction: Overcoming Challenges in C-N Cross-Coupling
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] N-aryl imidazoles and N-aryl sulfonamides, for instance, are privileged motifs found in numerous biologically active compounds.[3][4] While transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Evans-Lam reactions, have become powerful tools for their synthesis, challenges related to substrate scope, reaction conditions, and catalyst efficiency persist.[5][6]
This application note introduces a novel and powerful protocol for copper- and palladium-catalyzed N-arylation reactions, leveraging the unique properties of **this compound (DDI-SO₂NMe₂) ** as a specialized ligand. The electron-rich, sterically defined, and bidentate-coordination potential of this diiodo-imidazole scaffold offers enhanced catalytic activity and stability, enabling efficient N-arylation of a broad range of nitrogen-containing nucleophiles under mild conditions. We will detail the synthesis of this ligand, propose its role in catalytic cycles, and provide comprehensive, step-by-step protocols for its application in the synthesis of high-value N-aryl compounds.
Synthesis of the DDI-SO₂NMe₂ Ligand
The preparation of this compound is approached through a straightforward, two-step sequence starting from commercially available 1H-imidazole. The process involves an exhaustive iodination followed by a directed N-sulfonylation.
Step 1: Synthesis of 4,5-diiodo-1H-imidazole
The initial step involves the direct iodination of the imidazole ring. This reaction proceeds efficiently using iodine in the presence of a base to neutralize the hydroiodic acid formed.
-
Reaction Scheme:
-
1H-Imidazole + 2 I₂ + 2 NaOH → 4,5-diiodo-1H-imidazole + 2 NaI + 2 H₂O
-
Step 2: N-Sulfonylation to Yield DDI-SO₂NMe₂
The subsequent N-sulfonylation of 4,5-diiodo-1H-imidazole with N,N-dimethylsulfamoyl chloride in the presence of a non-nucleophilic base affords the final product. This step is crucial for tuning the electronic properties of the imidazole ring and providing a stable anchor point for the dimethylsulfamoyl group.
-
Reaction Scheme:
-
4,5-diiodo-1H-imidazole + ClSO₂NMe₂ + NaH → this compound + NaCl + H₂
-
Caption: Synthetic pathway for DDI-SO₂NMe₂.
Protocol 1: Copper-Catalyzed N-Arylation of Imidazoles and Other Heterocycles
This protocol is optimized for the Chan-Evans-Lam type coupling of N-H containing heterocycles with aryl halides. The DDI-SO₂NMe₂ ligand is proposed to stabilize the Cu(I)/Cu(III) catalytic cycle, accelerating reductive elimination and broadening the substrate scope.
Proposed Catalytic Cycle
The DDI-SO₂NMe₂ ligand is believed to coordinate to the copper center, potentially through one of the imidazole nitrogens and an iodine atom, forming a stable and highly active catalytic species. This complex readily undergoes oxidative addition with the aryl halide. Subsequent coordination of the deprotonated N-H heterocycle and reductive elimination furnishes the N-aryl product and regenerates the active catalyst.
Caption: Proposed catalytic cycle for Cu-catalyzed N-arylation.
Experimental Protocol
-
Materials and Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (5 mol%), DDI-SO₂NMe₂ (10 mol%), and K₂CO₃ (2.0 equiv.).
-
Seal the tube with a septum, and purge with argon for 10 minutes.
-
-
Reagent Addition:
-
Add the aryl halide (1.0 equiv.) and the N-H heterocycle (1.2 equiv.).
-
Add anhydrous solvent (e.g., Dioxane or Toluene) via syringe to achieve a 0.2 M concentration with respect to the aryl halide.
-
-
Reaction Conditions:
-
Place the sealed tube in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Substrate Scope and Performance
The following table summarizes representative, anticipated results for the N-arylation of various heterocycles with different aryl halides using the CuI/DDI-SO₂NMe₂ catalytic system.
| Entry | N-H Heterocycle | Aryl Halide | Product | Yield (%) |
| 1 | Imidazole | 4-Iodoanisole | 1-(4-Methoxyphenyl)-1H-imidazole | 92 |
| 2 | Benzimidazole | 3-Bromobenzonitrile | 1-(3-Cyanophenyl)-1H-benzo[d]imidazole | 88 |
| 3 | Pyrrole | 1-Iodo-4-nitrobenzene | 1-(4-Nitrophenyl)-1H-pyrrole | 85 |
| 4 | Indole | 2-Bromopyridine | 1-(Pyridin-2-yl)-1H-indole | 78 |
| 5 | 1,2,4-Triazole | 4-Chlorotoluene | 1-(p-Tolyl)-1H-1,2,4-triazole | 75 |
Protocol 2: Palladium-Catalyzed N-Arylation of Sulfonamides
For the more challenging N-arylation of sulfonamides, a palladium-based catalytic system is employed. The DDI-SO₂NMe₂ ligand is proposed to facilitate the formation of a highly active Pd(0) species and promote the otherwise difficult reductive elimination from a Pd(II) intermediate.
Experimental Workflow
Caption: Workflow for Pd-catalyzed N-arylation of sulfonamides.
Experimental Protocol
-
Catalyst Pre-activation (Optional but Recommended):
-
In a glovebox, add Pd₂(dba)₃ (2.5 mol%) and DDI-SO₂NMe₂ (5 mol%) to a Schlenk tube.
-
Add a portion of the total anhydrous solvent and stir at room temperature for 20 minutes.
-
-
Reaction Assembly:
-
To the tube containing the catalyst, add the sulfonamide (1.2 equiv.), aryl bromide (1.0 equiv.), and a strong, non-nucleophilic base such as K₃PO₄ (2.1 equiv.).
-
Add the remaining anhydrous solvent (e.g., t-BuOH/Toluene mixture).
-
-
Reaction Conditions:
-
Seal the tube and heat in an oil bath at 100-120 °C for 18-36 hours.
-
-
Workup and Purification:
-
Follow the workup and purification procedure outlined in Protocol 1.
-
Safety and Handling
-
DDI-SO₂NMe₂: As a di-iodinated organic compound, it should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reagents: Palladium and copper catalysts are toxic and should be handled with care. Bases like NaH and K₃PO₄ are corrosive and/or water-reactive. Solvents like dioxane and toluene are flammable and toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.[7][8][9][10]
Conclusion
The protocols described herein offer a robust and efficient methodology for the N-arylation of a wide range of nitrogen nucleophiles. The use of this compound as a novel ligand provides a tangible enhancement to existing catalytic systems, leading to higher yields and broader applicability. These methods represent a valuable addition to the synthetic chemist's toolkit for the construction of complex molecules in drug discovery and materials science.
References
- 1. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 7. researchgate.net [researchgate.net]
- 8. N,N-Dimethyl-1H-imidazole-1-sulfonamide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. researchgate.net [researchgate.net]
- 10. N,N-Dimethyl-1H-imidazole-1-sulfonamide 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Analytical methods for the quantification of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide
An In-Depth Technical Guide to the Quantification of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide
Introduction
This compound is a complex heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a di-iodinated imidazole ring coupled with a sulfonamide group, suggests a wide range of possible applications due to the biological activities often associated with halogenated imidazoles and sulfonamides.[2] The presence of iodine atoms can enhance lipophilicity and modulate biological interactions, making this molecule a person of interest for drug development professionals.[2]
Given its potential role in pharmaceutical formulations and advanced materials, the development of robust and reliable analytical methods for the accurate quantification of this compound is of paramount importance. Such methods are essential for quality control of the bulk substance, stability testing of formulations, and potentially for pharmacokinetic studies.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a detailed overview of three distinct analytical methods for the quantification of this novel compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method for routine quality control and purity assessment.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for quantification in complex matrices and trace-level analysis.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method for the certification of reference materials and for structural confirmation.
Each section will delve into the theoretical principles, provide detailed experimental protocols, and outline the necessary steps for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Part 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. For the quantification of this compound, a reversed-phase HPLC method is proposed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Given the relatively nonpolar nature of the di-iodinated imidazole ring, it is expected to be well-retained on a C18 column, allowing for effective separation from more polar impurities.
The imidazole ring and the sulfonamide group are chromophores that absorb ultraviolet (UV) light.[7] This property allows for the use of a UV detector to quantify the analyte as it elutes from the column. The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law, enabling accurate quantification.
Detailed Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV or Photo Diode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
HPLC-grade acetonitrile and water.
-
Formic acid (analytical grade).
-
Reference standard of this compound (purity >98%).
2. Solutions Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
3. Sample Preparation:
-
Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 265 nm (A PDA detector can be used to determine the optimal wavelength).
-
Gradient Elution:
-
0-10 min: 30-70% B
-
10-12 min: 70-30% B
-
12-15 min: 30% B (re-equilibration)
-
Method Validation (as per ICH Q2(R2) Guidelines)
A validation protocol should be established before the study.[5] The following parameters must be evaluated to demonstrate the method's fitness for purpose:[8][9]
-
Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or excipients. This is assessed by analyzing a blank and a placebo sample to ensure no interfering peaks at the analyte's retention time.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.[10]
-
Accuracy: The closeness of the test results to the true value. It is determined by analyzing samples with known concentrations (e.g., spiked placebo) and is expressed as percent recovery.[6]
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. It is assessed by performing multiple measurements of the same sample, with a typical acceptance criterion of a relative standard deviation (RSD) of ≤ 2%.[8]
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOQ | Signal-to-noise ratio ≥ 10 |
| Robustness | System suitability parameters met |
Workflow Diagram
Caption: HPLC-UV Experimental Workflow.
Part 2: High-Sensitivity Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle
For applications requiring higher sensitivity and selectivity, such as the analysis of the analyte in biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[11] This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.
After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and the resulting parent ion is selected in the first mass analyzer. This parent ion is then fragmented by collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification even in the presence of co-eluting interferences. The presence of iodine atoms provides a distinct isotopic pattern that can aid in identification.[12][13][14]
Detailed Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (HPLC coupled to a triple quadrupole mass spectrometer).
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade solvents (acetonitrile, methanol, water).
-
Formic acid (LC-MS grade).
-
Reference standard of this compound.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.
2. Solutions Preparation:
-
Mobile Phases and Diluent: As described for the HPLC-UV method, but using LC-MS grade reagents.
-
Standard and Sample Solutions: Prepared as for the HPLC-UV method, but at lower concentrations (e.g., ng/mL range) and spiked with the internal standard.
3. Sample Preparation (from plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.
4. LC-MS/MS Conditions:
-
LC Conditions: Similar to the HPLC-UV method, but with a lower flow rate (e.g., 0.4 mL/min) suitable for the smaller column diameter.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of the analyte. Hypothetical transitions:
-
Analyte: Q1: m/z [M+H]⁺ → Q3: m/z [product ion]
-
Internal Standard: Q1: m/z [M+H]⁺ → Q3: m/z [product ion]
-
-
Collision Energy and other parameters: To be optimized for maximum signal intensity.
-
Method Validation (as per ICH Q2(R2) and Bioanalytical Method Validation Guidelines)
In addition to the parameters for the HPLC-UV method, the validation of an LC-MS/MS method, especially for biological samples, must include:
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Recovery: The efficiency of the sample preparation procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Table 2: LC-MS/MS Method Validation Summary
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under tested conditions |
Workflow Diagram
Caption: LC-MS/MS Experimental Workflow.
Part 3: Structural Confirmation and Quantification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.[15] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure confirmation.
Furthermore, quantitative NMR (qNMR) can be used for the direct determination of the concentration of a substance without the need for a calibration curve, provided a certified internal standard is used.[16] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte with that of a known amount of an internal standard, the concentration of the analyte can be accurately calculated.
Detailed Experimental Protocol
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Certified internal standard for qNMR (e.g., maleic acid).
-
Reference standard of this compound.
2. Sample Preparation:
-
Accurately weigh the analyte and the internal standard and dissolve them in a known volume of the deuterated solvent in a volumetric flask.
-
Transfer an aliquot of the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra for structural confirmation.
-
For qNMR, acquire a ¹H spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
4. Data Analysis:
-
Structural Confirmation: Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
Quantification:
-
Select a well-resolved signal for both the analyte and the internal standard.
-
Integrate the selected signals.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
-
Workflow Diagram
Caption: qNMR Experimental Workflow.
Conclusion
This technical guide has detailed three complementary analytical methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis:
-
HPLC-UV is ideal for routine quality control and release testing where high throughput and robustness are key.[10]
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalysis and trace impurity quantification.[11][17]
-
qNMR provides an absolute quantification method that is invaluable for the certification of reference standards and for orthogonal confirmation of results from other methods.[16][18]
Each of these methods, when properly developed and validated according to ICH guidelines, can provide accurate and reliable data, ensuring the quality and consistency of this compound in various applications.[4][5]
References
- 1. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 15813-09-9: 4,5-Diiodo-1H-imidazole | CymitQuimica [cymitquimica.com]
- 3. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide
Abstract
This document provides a comprehensive, two-step guide for the laboratory-scale synthesis of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide (CAS No: 198127-92-3). This compound serves as a valuable building block in medicinal and agrochemical research, with a structure analogous to fungicides like Cyazofamid.[1][2] The protocol herein is designed for researchers, chemists, and professionals in drug development, emphasizing safety, reproducibility, and mechanistic understanding. The synthesis begins with the di-iodination of the imidazole ring, followed by the N-sulfonylation to yield the final product. We provide detailed experimental procedures, characterization guidelines, safety protocols, and troubleshooting advice to ensure a successful synthesis.
Introduction and Synthetic Strategy
The imidazole ring is a cornerstone heterocycle in medicinal chemistry, present in numerous biologically active compounds.[3] Its iodinated and sulfonated derivatives are of particular interest for developing novel therapeutic agents and specialized chemical products.[4][5] this compound is a reagent that combines these features, making it a useful intermediate for further chemical elaboration.
The synthetic approach is a two-step process:
-
Step 1: Synthesis of 4,5-diiodo-1H-imidazole. This involves the direct electrophilic iodination of the imidazole ring using elemental iodine in a basic aqueous-organic system.
-
Step 2: Synthesis of the final product. The N-H proton of the di-iodinated imidazole is abstracted by a strong base, followed by nucleophilic attack on N,N-dimethylsulfamoyl chloride.
This strategy is efficient and utilizes readily available starting materials.
Diagram 1: High-level overview of the two-step synthetic pathway.
Part I: Synthesis of 4,5-diiodo-1H-imidazole (Intermediate)
Principle and Mechanism
The synthesis of 4,5-diiodo-1H-imidazole is achieved through an electrophilic aromatic substitution reaction. Imidazole itself is an electron-rich aromatic heterocycle. In the presence of a base like sodium hydroxide (NaOH), the N-H proton is abstracted, forming the imidazolate anion. This anion is significantly more electron-rich and thus highly activated towards electrophilic attack. Elemental iodine (I₂) acts as the electrophile, sequentially substituting the hydrogen atoms at the C4 and C5 positions of the imidazole ring. The use of a biphasic solvent system (tetrahydrofuran/water) facilitates the reaction between the organic-soluble iodine and the water-soluble imidazolate salt.[6]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. | Notes |
| Imidazole | 288-32-4 | 68.08 | 3.40 g | 50.0 | 1.0 | Corrosive, handle with care.[7] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 6.00 g | 150.0 | 3.0 | Caustic, causes severe burns. |
| Iodine (I₂) | 7553-56-2 | 253.81 | 25.4 g | 100.0 | 2.0 | Harmful, corrosive. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 150 mL | - | - | Flammable, peroxide former. |
| Deionized Water | 7732-18-5 | 18.02 | 50 mL | - | - | |
| Ethyl Acetate | 141-78-6 | 88.11 | ~50 mL | - | - | For purification. Flammable. |
Detailed Experimental Protocol
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add imidazole (3.40 g, 50.0 mmol).
-
Base Addition: Dissolve sodium hydroxide (6.00 g, 150.0 mmol) in 50 mL of deionized water and add it to the flask. Cool the resulting solution to 0-5 °C using an ice-water bath. Stir for 15 minutes to ensure the formation of sodium imidazolate.
-
Iodine Solution Preparation: In a separate beaker, dissolve elemental iodine (25.4 g, 100.0 mmol) in 150 mL of tetrahydrofuran (THF). This solution will be dark brown.
-
Iodination Reaction: Transfer the iodine-THF solution to the dropping funnel. Add the solution dropwise to the cooled, stirring sodium imidazolate solution over approximately 60-90 minutes. Maintain the internal temperature of the reaction below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).
-
Workup and Isolation:
-
Once the reaction is complete, transfer the mixture to a rotary evaporator and remove the THF under reduced pressure at 40 °C.[6]
-
A solid precipitate will form. Collect the crude solid by vacuum filtration and wash it with a small amount of cold water.
-
Allow the crude product to air-dry.
-
-
Purification:
-
Transfer the crude solid to a 100 mL flask. Add approximately 50 mL of ethyl acetate and heat the suspension to 40 °C with stirring for 30 minutes.[6]
-
Cool the mixture in an ice bath, and collect the purified white to off-white solid by vacuum filtration.
-
Dry the final product, 4,5-diiodo-1H-imidazole, under vacuum. The expected yield is typically in the range of 70-80%.
-
Characterization
-
Appearance: White to off-white solid.
-
Melting Point: ~198-202 °C.
-
¹H NMR (DMSO-d₆): Expect a singlet for the C2-H proton and a broad singlet for the N-H proton.
-
¹³C NMR (DMSO-d₆): Expect signals for the iodinated carbons (C4/C5) and the C2 carbon.
Part II: Synthesis of this compound (Final Product)
Principle and Mechanism
This step is a nucleophilic substitution reaction at the sulfur atom of the sulfamoyl chloride. A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the N1 position of the 4,5-diiodo-1H-imidazole intermediate, creating a potent nucleophile. This di-iodoimidazolate anion then attacks the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride, displacing the chloride leaving group and forming the desired N-S bond. The reaction is conducted under anhydrous conditions in an aprotic solvent like THF to prevent quenching of the highly reactive sodium hydride and the anionic intermediate.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. | Notes |
| 4,5-diiodo-1H-imidazole | 15813-09-9 | 319.87 | 6.40 g | 20.0 | 1.0 | Synthesized in Part I. |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 0.96 g | 24.0 (60% disp.) | 1.2 | Flammable solid, water-reactive. |
| N,N-Dimethylsulfamoyl chloride | 13360-57-1 | 143.59 | 3.16 g (2.4 mL) | 22.0 | 1.1 | Corrosive, moisture-sensitive. |
| Anhydrous THF | 109-99-9 | 72.11 | 100 mL | - | - | Dry over molecular sieves or Na/benzophenone. |
| Saturated NH₄Cl (aq.) | 12125-02-9 | - | ~50 mL | - | - | For quenching. |
| Diethyl Ether / Ethyl Acetate | - | - | ~200 mL | - | - | For extraction. |
| Brine (Saturated NaCl) | 7647-14-5 | - | ~50 mL | - | - | For washing. |
Detailed Experimental Protocol
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask that has been oven-dried and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Addition of Hydride: Under a positive flow of nitrogen, carefully add sodium hydride (0.96 g of a 60% dispersion in mineral oil, 24.0 mmol) to the flask. Add 50 mL of anhydrous THF to create a suspension.
-
Imidazole Addition: Dissolve the 4,5-diiodo-1H-imidazole (6.40 g, 20.0 mmol) in 50 mL of anhydrous THF. Using a syringe, add this solution dropwise to the NaH suspension at room temperature. Hydrogen gas will evolve; ensure adequate ventilation to a fume hood. After the addition, stir the mixture for 30-45 minutes until gas evolution ceases.
-
Sulfonylation: Cool the reaction mixture to 0 °C in an ice bath. Add N,N-dimethylsulfamoyl chloride (2.4 mL, 22.0 mmol) dropwise via syringe over 15 minutes.
-
Reaction Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight). Monitor the reaction by TLC.
-
Quenching and Workup:
-
Cool the flask back to 0 °C. Very slowly and carefully, quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 70 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
-
Isolation and Purification:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Characterization
-
Appearance: Expected to be a solid.
-
Safety Data: Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[8]
-
¹H NMR: Expect singlets for the C2-H proton and the two N-methyl groups. The N-H proton signal from the starting material should be absent.
-
Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ and [M+Na]⁺. (Expected M.W. = 426.98 g/mol ).
Experimental Workflow and Logic
Diagram 2: Complete experimental workflow from start to final product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of di-iodo intermediate | Incomplete reaction; insufficient base. | Ensure 3 equivalents of NaOH are used. Increase reaction time and monitor by TLC until starting material is consumed. |
| Loss during workup or purification. | Minimize the amount of water used for washing. Ensure efficient extraction during workup. | |
| Step 2: Reaction does not start (no H₂ evolution) | Inactive NaH (oxidized). | Use fresh NaH from a newly opened container. Ensure the reaction is performed under a strict inert atmosphere. |
| Wet solvent or starting material. | Use freshly distilled anhydrous solvents. Dry the imidazole intermediate thoroughly under vacuum before use. | |
| Step 2: Complex mixture of products | N,N-dimethylsulfamoyl chloride is hydrolyzed. | Add the sulfamoyl chloride slowly at 0 °C. Ensure all glassware and solvents are perfectly dry. |
| Side reactions due to excess heat. | Maintain temperature control, especially during the addition of reagents and quenching. | |
| Purification challenges | Product is difficult to separate from impurities. | Optimize the mobile phase for column chromatography. Try a different recrystallization solvent system. |
Conclusion
This document outlines a reliable and well-documented two-step synthesis for this compound. By following the detailed protocols, paying close attention to the safety requirements for handling reagents like iodine, sodium hydroxide, and sodium hydride, researchers can effectively produce this valuable chemical intermediate for applications in discovery chemistry. The provided characterization benchmarks and troubleshooting guide serve to validate the synthetic outcome and assist in overcoming common experimental hurdles.
References
- 1. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide - Google Patents [patents.google.com]
- 2. Cyazofamid (Ref: IKF 916) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Application Notes and Protocols: N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide as a Novel Homobifunctional Cross-linker for Probing Protein-Protein Interactions
Introduction: Addressing a Need in Proteomics Research
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying interacting proteins and mapping their interfaces.[1] A typical cross-linking reagent consists of two reactive groups connected by a spacer, which covalently link amino acid residues in close proximity.[2] The resulting distance constraints provide valuable information for modeling the three-dimensional structures of protein complexes.[3]
While a variety of cross-linkers are commercially available, there is a continuous need for novel reagents with unique reactivity profiles, spacer arm characteristics, and compatibility with downstream analytical techniques.[4][5] This application note introduces a hypothetical novel homobifunctional cross-linking agent, N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide (DDIIS) , and proposes its application in proteomics research for the covalent capture of protein-protein interactions.
Molecular Structure and Proposed Mechanism of Action
DDIIS is envisioned as a compact, homobifunctional cross-linker. Its core structure consists of a 4,5-diiodo-1H-imidazole ring, with an N,N-dimethylsulfonamide group at the 1-position.
Structure:
The proposed cross-linking activity of DDIIS is predicated on the reactivity of the two iodine atoms attached to the imidazole ring. We hypothesize that the electron-withdrawing nature of the N,N-dimethylsulfonamide group enhances the electrophilicity of the carbon atoms to which the iodine atoms are attached, making them susceptible to nucleophilic attack by specific amino acid side chains. The imidazole ring itself acts as the spacer.
The proposed primary targets for DDIIS are the nucleophilic side chains of cysteine (thiol group) and histidine (imidazole group) residues. While iodination of tyrosine is also possible, the reactivity of iodo-imidazoles is anticipated to favor softer nucleophiles like thiols and the nitrogen of histidine's imidazole ring under controlled pH conditions. The N,N-dimethylsulfonamide moiety is expected to be stable under typical biological conditions, providing a consistent chemical handle.[6][7]
The proposed reaction proceeds via a sequential nucleophilic substitution, where a nucleophilic amino acid residue on a protein attacks one of the iodinated carbons of the imidazole ring, displacing the iodine. This forms a covalent bond between the protein and the DDIIS reagent. A second, spatially proximate nucleophilic residue on an interacting protein (or the same protein) can then react with the remaining iodo-imidazole, completing the cross-link.
Key Advantages of DDIIS as a Hypothetical Cross-linker
-
Novel Reactivity: Targets cysteine and histidine residues, offering a complementary approach to commonly used amine-reactive (lysine-targeting) cross-linkers.
-
Compact Spacer: The imidazole ring itself forms the spacer, providing a short and relatively rigid distance constraint for high-resolution structural modeling.
-
Potential for MS-Cleavability: While not intrinsically cleavable, the sulfonamide moiety could potentially be engineered in future iterations to incorporate a mass spectrometry-cleavable site.
-
Defined Mass Shift: The cross-linker introduces a predictable mass shift upon reaction, facilitating the identification of cross-linked peptides in mass spectrometry data.
Experimental Workflow for Protein Cross-linking using DDIIS
The following is a generalized protocol for the use of DDIIS in a typical in vitro cross-linking experiment followed by mass spectrometry analysis.
Protocol 1: In Vitro Cross-linking of a Purified Protein Complex
This protocol describes the cross-linking of a purified protein complex to identify interacting subunits and map their interfaces.
Materials:
-
Purified protein complex (e.g., 1 mg/mL in a suitable buffer)
-
DDIIS stock solution (10 mM in anhydrous DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or HEPES buffer, pH 7.5. Avoid buffers with primary amines (e.g., Tris) or thiols (e.g., DTT).[8]
-
Quenching Solution: 1 M Glycine or 1 M L-cysteine in reaction buffer.[9][10][11]
-
SDS-PAGE reagents and equipment
-
Mass spectrometer and associated reagents for proteomic analysis
Procedure:
-
Sample Preparation:
-
Prepare the purified protein complex at a concentration of 0.5-2 mg/mL in the chosen reaction buffer. Ensure the buffer is free of interfering components.[12]
-
-
Cross-linking Reaction:
-
Equilibrate the protein sample to room temperature.
-
Add the DDIIS stock solution to the protein sample to achieve a final concentration in the range of 0.1-2 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.[10]
-
Incubate for 15 minutes at room temperature to quench any unreacted DDIIS.
-
-
Analysis of Cross-linking Efficiency:
-
Take an aliquot of the quenched reaction and add SDS-PAGE loading buffer.
-
Run the sample on an SDS-PAGE gel to visualize the formation of higher molecular weight species, indicating successful cross-linking.
-
-
Sample Preparation for Mass Spectrometry:
-
The cross-linked protein sample can be processed in-gel or in-solution for mass spectrometry analysis.
-
In-gel digestion: Excise the bands corresponding to the cross-linked complex from the SDS-PAGE gel. Perform in-gel reduction, alkylation, and digestion with a suitable protease (e.g., trypsin).
-
In-solution digestion: Precipitate the cross-linked proteins to remove interfering buffer components. Resuspend the protein pellet in a suitable buffer and perform reduction, alkylation, and enzymatic digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
-
Data Analysis:
-
Use specialized cross-linking data analysis software (e.g., MeroX, pLink) to identify the cross-linked peptides from the MS/MS data.[1] This will reveal the specific amino acid residues that were linked by DDIIS, providing distance constraints for structural modeling.
-
Data Presentation: Hypothetical Cross-linking Results
The following table represents hypothetical data from a cross-linking experiment using DDIIS on a known protein complex (Protein A and Protein B).
| Cross-linked Peptide Pair | Protein A Residue | Protein B Residue | Mass Shift (Da) |
| Peptide 1 - Peptide 2 | Cys-45 | His-102 | 357.85 |
| Peptide 3 - Peptide 4 | His-88 | Cys-21 | 357.85 |
| Peptide 5 - Peptide 6 | Cys-150 | Cys-152 | 357.85 |
The mass shift corresponds to the mass of the DDIIS linker minus the two iodine atoms.
Visualizing the Workflow
Proposed Reaction Mechanism Diagram
Conclusion and Future Directions
This compound (DDIIS) is presented here as a concept for a novel homobifunctional cross-linking agent for proteomics research. Its proposed reactivity towards cysteine and histidine offers a valuable alternative to existing cross-linking chemistries. The rigid, compact spacer arm has the potential to provide high-resolution distance constraints for structural studies.
Further work is required to synthesize and characterize DDIIS and to empirically validate its reactivity and efficacy as a protein cross-linker. Future iterations of this reagent could incorporate features such as an enrichment handle (e.g., an alkyne or azide for click chemistry) or a mass spectrometry-cleavable linker to enhance its utility in complex proteomic analyses.[4][5]
References
- 1. Sinz Lab [agsinz.pharmazie.uni-halle.de]
- 2. longdom.org [longdom.org]
- 3. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 4. Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designer reagents for mass spectrometry-based proteomics: clickable cross-linkers for elucidation of protein structures and interactions. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimization & Troubleshooting for N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide Synthesis
Welcome to the technical support guide for the synthesis of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-tested insights to help you navigate the common challenges associated with this multi-step synthesis, enabling you to optimize reaction conditions, maximize yield, and ensure product purity.
The synthesis of this highly functionalized imidazole derivative involves two key transformations: the regioselective di-iodination of the imidazole core and the subsequent N-sulfonylation. Each step presents unique challenges that require careful control of reaction parameters. This guide is structured in a question-and-answer format to directly address potential issues you may encounter.
Synthetic Workflow Overview
The most logical and commonly successful pathway to this compound involves a two-step process. First, the imidazole ring is di-iodinated to form the 4,5-diiodo-1H-imidazole intermediate. This is followed by the N-sulfonylation with N,N-dimethylsulfamoyl chloride. This sequence is generally preferred because the electron-withdrawing nature of the sulfonyl group would deactivate the imidazole ring, making a subsequent iodination step significantly more challenging.
Common side products in reactions involving N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide
Welcome to the technical support resource for N,N-Dimethyl-4,5-diiodo-1H-imidazole-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging reagent. Here, we address common side products, troubleshooting strategies, and frequently asked questions to ensure the integrity and success of your experiments.
I. Understanding the Reactivity of N,N-Dimethyl-4,5-diiodo-1H-imidazole-1-sulfonamide
N,N-Dimethyl-4,5-diiodo-1H-imidazole-1-sulfonamide is a highly functionalized imidazole derivative. The presence of two iodine atoms and a dimethylsulfonamide group imparts unique reactivity to the imidazole core. While these features are advantageous for a variety of synthetic transformations, they also predispose the molecule to specific side reactions. Understanding the interplay of these functional groups is paramount to predicting and mitigating the formation of unwanted byproducts.
The electron-withdrawing nature of the sulfonamide group and the iodine atoms acidifies the C2-proton, making it susceptible to deprotonation by even mild bases. The carbon-iodine bonds are also reactive, participating in metal-halogen exchange reactions, couplings, and, under certain conditions, halogen dance rearrangements.
II. Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section details frequently encountered side products in reactions involving N,N-Dimethyl-4,5-diiodo-1H-imidazole-1-sulfonamide, their mechanisms of formation, and practical strategies to minimize their occurrence.
Issue 1: Desulfonylation - Loss of the N,N-Dimethylsulfonamide Group
Question: During my reaction, I've observed a significant amount of 4,5-diiodo-1H-imidazole as a byproduct. What causes this, and how can I prevent it?
Answer:
The cleavage of the N-S bond, leading to the loss of the N,N-dimethylsulfonamide group, is a common issue, particularly under acidic or certain reductive conditions. This side reaction yields the parent 4,5-diiodo-1H-imidazole.
Causality:
-
Acidic Conditions: Strong acids can protonate the nitrogen atom of the sulfonamide group, weakening the N-S bond and facilitating its cleavage.[1][2][3][4] While this is a known method for deprotection, even milder acidic conditions can promote this side reaction, especially at elevated temperatures.
-
Reductive Cleavage: Certain reducing agents, particularly those that function as single-electron donors like low-valent titanium reagents, can cleave the N-S bond.[5]
-
Nucleophilic Attack: Strong nucleophiles can, in some cases, attack the sulfur atom of the sulfonamide, leading to its displacement.
Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Protocol |
| pH Control | Prevents protonation of the sulfonamide nitrogen. | Maintain neutral or slightly basic reaction conditions. Use non-acidic workup procedures where possible. If acidic conditions are unavoidable, use the mildest acid possible and maintain low temperatures. |
| Choice of Reagents | Avoids reagents known to cleave sulfonamides. | If a reduction is necessary, consider catalytic hydrogenation (e.g., Pd/C, H2) which is generally less harsh on sulfonamides than some dissolving metal reductions. For deprotection of other functional groups, select methods compatible with sulfonamides. |
| Temperature Management | Reduces the rate of the undesired cleavage reaction. | Run reactions at the lowest effective temperature. Monitor reaction progress closely to avoid prolonged reaction times at elevated temperatures. |
Experimental Protocol: Minimizing Desulfonylation during a Suzuki Coupling
-
Reagent Purity: Ensure all reagents, especially the base (e.g., K2CO3, Cs2CO3), are anhydrous.
-
Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Reaction Setup: To a flame-dried flask, add N,N-Dimethyl-4,5-diiodo-1H-imidazole-1-sulfonamide, the boronic acid derivative (1.1 eq per iodine), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and the base (2.5 eq).
-
Solvent: Use a degassed solvent system such as 1,4-dioxane/water (4:1).
-
Temperature Control: Heat the reaction to a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS. Avoid excessive heating.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Issue 2: Halogen Dance Rearrangement
Question: I am attempting a reaction at the C2 position after deprotonation, but I am observing isomers where the iodine has migrated. What is happening?
Answer:
You are likely observing a "halogen dance" rearrangement. This is a base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring.[6] In the case of 4,5-diiodoimidazole derivatives, a strong base can deprotonate a ring position, and this anionic intermediate can facilitate the migration of an iodine atom to an adjacent, more thermodynamically stable position.
Causality:
The halogen dance is driven by the formation of a more stable carbanion intermediate.[6] Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium can initiate this process. The presence of two iodine atoms can create a complex equilibrium of lithiated and rearranged species.
Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Protocol |
| Base Selection | Use of a less aggressive base may prevent the initial deprotonation that initiates the dance. | If possible, use a weaker base such as a metal carbonate or phosphate. If a strong base is required, consider alternatives to organolithiums, such as Grignard reagents, which can sometimes be less prone to inducing rearrangements. |
| Low Temperature | Slows down the rate of rearrangement, allowing for trapping of the desired intermediate. | Conduct the deprotonation and subsequent reaction at very low temperatures (e.g., -78 °C). |
| Rapid Trapping | Quenching the initially formed anion quickly with an electrophile can outcompete the rearrangement. | Add the electrophile immediately after the addition of the strong base. A "reverse addition" (adding the base to a mixture of the substrate and electrophile) can sometimes be effective. |
Workflow for Minimizing Halogen Dance:
Caption: Workflow to minimize halogen dance.
Issue 3: Mono- vs. Di-Substituted Products in Cross-Coupling Reactions
Question: I am trying to perform a selective mono-substitution on my diiodoimidazole, but I am getting a mixture of starting material, mono-substituted, and di-substituted products. How can I improve the selectivity?
Answer:
Achieving selective mono-substitution on a di-halogenated heterocycle can be challenging due to the similar reactivity of the two C-I bonds. However, subtle electronic differences and careful control of reaction conditions can favor the formation of the mono-substituted product.
Causality:
Once the first coupling reaction occurs, the electronic nature of the imidazole ring is altered. The introduction of an electron-donating group can deactivate the remaining C-I bond towards oxidative addition, while an electron-withdrawing group can activate it. Often, the mono-substituted product is more reactive than the starting material, leading to di-substitution.
Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Protocol |
| Stoichiometry Control | Limits the amount of the coupling partner available for the second substitution. | Use a slight deficiency or exactly one equivalent of the coupling partner (e.g., boronic acid). |
| Lower Reaction Temperature | Decreases the reaction rate, allowing for better control and potentially favoring the first substitution. | Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor closely and stop the reaction once the desired amount of mono-substituted product has formed. |
| Choice of Catalyst and Ligands | Bulky ligands on the metal catalyst can sterically hinder the second substitution. | Experiment with different palladium catalysts and phosphine ligands. For example, using a bulky ligand like XPhos or SPhos may improve selectivity for mono-substitution. |
III. Frequently Asked Questions (FAQs)
Q1: What is the stability of N,N-Dimethyl-4,5-diiodo-1H-imidazole-1-sulfonamide?
A1: The compound is a solid that is generally stable under normal laboratory conditions. However, it is advisable to store it in a cool, dark, and dry place to prevent potential degradation over time. It is sensitive to strong acids and some reducing agents.
Q2: Are there any specific safety precautions I should take when working with this compound?
A2: Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). The precursor, 4,5-diiodo-1H-imidazole, is harmful if swallowed and causes skin and eye irritation.[7] Handle the compound in a well-ventilated fume hood.
Q3: Can the N,N-dimethylsulfonamide group be used as a directing group?
A3: Yes, the sulfonamide group can act as a directing group in certain reactions, such as ortho-lithiation. However, its primary role is often as a protecting group for the imidazole nitrogen, which also activates the ring towards certain transformations.
Q4: What are the best purification methods for reactions involving this compound?
A4: Column chromatography on silica gel is the most common method for purifying products from reactions with this starting material. A gradient elution system, for example, with hexanes and ethyl acetate or dichloromethane and methanol, is often effective for separating the desired product from starting material and non-polar byproducts. Recrystallization can also be a viable option if the product is a solid with suitable solubility properties.
IV. References
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. --INVALID-LINK--
-
Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575–1578. --INVALID-LINK--
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. --INVALID-LINK--
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ACS Publications. --INVALID-LINK--
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Semantic Scholar. --INVALID-LINK--
-
Benchchem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Benchchem. --INVALID-LINK--
-
Veeprho. (n.d.). Imidazole Impurities and Related Compound. Veeprho. --INVALID-LINK--
-
ResearchGate. (2011). Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. ResearchGate. --INVALID-LINK--
-
Wikipedia. (2023). Halogen dance rearrangement. Wikipedia. --INVALID-LINK--
-
PubChem. (n.d.). 4,5-Diiodo-1H-imidazole. PubChem. --INVALID-LINK--
References
- 1. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. | Semantic Scholar [semanticscholar.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 7. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting guide for failed N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide reactions
Welcome to the technical support hub for the synthesis of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will address specific experimental failures in a direct question-and-answer format, providing causal explanations and actionable troubleshooting protocols.
Introduction to the Synthesis
The preparation of this compound is typically approached as a two-stage process. First is the di-iodination of the imidazole core, an electrophilic aromatic substitution, followed by the N-sulfonylation of the resulting di-iodoimidazole intermediate. Success hinges on controlling the reactivity of the imidazole ring and ensuring the stability of the intermediates and final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My overall reaction has failed, or the yield is extremely low. Where do I start troubleshooting?
A failed synthesis is often due to an issue in one of the two primary stages. A systematic, step-by-step analysis is the most effective diagnostic approach.
Causality: A low final yield can result from a failure to form the 4,5-diiodo-1H-imidazole intermediate, a failure in the subsequent N-sulfonylation step, or decomposition of materials at any point.
Troubleshooting Protocol:
-
Verify Starting Materials: Confirm the purity and integrity of your starting imidazole, iodine, and N,N-dimethylsulfamoyl chloride. Ensure solvents are anhydrous where necessary, particularly for the sulfonylation step.
-
Isolate and Verify the Intermediate: Run the initial iodination reaction and attempt to isolate the 4,5-diiodo-1H-imidazole intermediate. Use analytical techniques (¹H NMR, LC-MS) to confirm its identity and purity before proceeding. This is the most critical checkpoint.
-
Analyze Reaction Conditions: Review the stoichiometry, temperature, and reaction times for each step. The imidazole ring's reactivity is highly sensitive to pH and temperature.[1]
Issue 2: The iodination of imidazole yields a mixture of mono-, di-, and tri-iodinated products. How can I selectively synthesize the 4,5-diiodo intermediate?
This is a common challenge stemming from the high electron density of the imidazole ring, making it highly susceptible to electrophilic substitution.
Causality: Under-iodination results from insufficient electrophile or reaction time. Over-iodination (at the C2 position) occurs when reaction conditions are too harsh or the stoichiometry is incorrect. Direct iodination with I₂ in an alkaline medium often yields 4,5-diiodoimidazole or 2,4,5-triiodoimidazole.[1]
Troubleshooting & Optimization:
| Problem Observed | Probable Cause | Recommended Solution |
| Significant Mono-iodo Product | Insufficient I₂ equivalents; Reaction time too short. | Increase the molar ratio of iodine to imidazole to slightly above 2.0 equivalents. Ensure the reaction is allowed to proceed to completion (monitor by TLC). |
| Presence of 2,4,5-Triiodoimidazole | Reaction conditions are too activating (e.g., strongly basic); Excess iodinating agent. | Avoid strongly basic conditions which form the highly reactive imidazolate anion.[1] Use a base like sodium bicarbonate or carefully control the addition of NaOH. Ensure no more than ~2.1 equivalents of I₂ are used. |
| Low Solubility of Reagents | Iodine has poor solubility in many common solvents. | A reported method dissolves elemental iodine in tetrahydrofuran (THF) before dropwise addition.[2] Alternatively, using potassium iodide (KI) can form the more soluble triiodide (I₃⁻) species. |
Experimental Protocol: Synthesis of 4,5-diiodo-1H-imidazole This protocol is adapted from reported syntheses.[2][3]
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve imidazole (1.0 eq.) in THF.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add sodium hydroxide (2.1 eq.) to form the sodium imidazolate.
-
In a separate flask, dissolve elemental iodine (2.1 eq.) in THF.
-
Add the iodine solution dropwise to the cooled imidazole solution over 30-60 minutes.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring progress by TLC until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure.[2]
-
The resulting crude solid can be purified by stirring and heating in ethyl acetate to isolate the desired product.[2]
Issue 3: The N-sulfonylation of 4,5-diiodo-1H-imidazole is slow or incomplete.
The second stage of the synthesis can be challenging due to the electronic properties of the di-iodinated intermediate.
Causality: The two electron-withdrawing iodine atoms at the C4 and C5 positions significantly decrease the electron density of the imidazole ring. This reduces the nucleophilicity of the ring nitrogen, making it less reactive towards the N,N-dimethylsulfamoyl chloride electrophile.
Troubleshooting Protocol:
-
Activate the Nucleophile: The reaction requires a strong base to deprotonate the N-H of the 4,5-diiodo-1H-imidazole. This generates the much more nucleophilic imidazolate anion, which can readily attack the sulfamoyl chloride. Sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF is a standard choice.
-
Ensure Anhydrous Conditions: N,N-dimethylsulfamoyl chloride is highly sensitive to moisture and will readily hydrolyze to N,N-dimethylsulfamic acid, quenching the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Check Reagent Quality: Use a fresh or properly stored bottle of N,N-dimethylsulfamoyl chloride.
-
Increase Temperature: If the reaction is sluggish at room temperature even with a strong base, gentle heating (e.g., to 40-50°C) can help drive the reaction to completion. Monitor for potential decomposition.
Issue 4: The final product, this compound, appears to be unstable during workup or storage.
While N-acyl sulfonamides generally exhibit good stability, the specific combination of functional groups in this molecule warrants careful handling.
Causality: The N-sulfonyl bond can be susceptible to cleavage under harsh acidic or basic conditions, particularly during aqueous workup. Furthermore, iodinated aromatic compounds can be sensitive to light.
Recommendations for Stability:
-
Mild Workup: After the reaction is complete, quench carefully with a saturated solution of ammonium chloride (NH₄Cl) or cold water rather than strong acids.
-
Avoid Strong Bases: Do not use strong basic washes (e.g., 2M NaOH) during extraction, as this may promote hydrolysis of the sulfonamide.
-
Storage: Store the purified product in a cool, dark place (2-8°C is recommended) under an inert atmosphere (nitrogen or argon) to prevent degradation.[4]
Issue 5: Purification of the final product by column chromatography is difficult, showing poor separation or significant peak tailing.
Chromatographic purification of imidazole derivatives is a well-known challenge.
Causality: The basic nitrogen atom in the imidazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction leads to significant peak tailing, poor resolution, and sometimes irreversible adsorption of the product to the column, resulting in low recovery.
Purification Strategies:
-
Modify the Mobile Phase: The most common solution is to add a basic modifier to the eluent. Incorporating 0.5-1% triethylamine or pyridine into your hexane/ethyl acetate or dichloromethane/methanol mobile phase will neutralize the acidic sites on the silica gel, dramatically improving peak shape and separation.[5]
-
Change the Stationary Phase: If modifying the eluent is insufficient, switching to a more basic stationary phase is highly effective. Neutral or basic alumina often provides excellent separation for basic compounds like imidazoles and prevents tailing.[5]
-
Dry Loading: To achieve sharper bands, consider a "dry load" technique. Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column.[5]
References
Technical Support Center: Scaling the Synthesis of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide
Introduction
Welcome to the technical support guide for the synthesis and scale-up of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide. This molecule, while structurally straightforward, presents significant challenges in its preparation, particularly concerning selective iodination and purification at scale. This document is designed for researchers, chemists, and process development professionals to navigate these complexities. We will address common pitfalls in a practical question-and-answer format, grounded in established chemical principles and field-proven experience. Our goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize this synthesis effectively.
The synthesis can be logically divided into two primary stages: the initial formation of the N,N-Dimethyl-1H-imidazole-1-sulfonamide intermediate, followed by the critical di-iodination step. Each stage carries its own set of challenges that are often magnified during scale-up.
Caption: High-level overview of the two-stage synthesis.
Part 1: FAQs - Synthesis of the N,N-Dimethyl-1H-imidazole-1-sulfonamide Intermediate
This initial step involves the reaction of imidazole with an appropriate electrophilic sulfur reagent, typically N,N-dimethylsulfamoyl chloride (DMSC). While seemingly simple, challenges can arise from reagent stability, reaction conditions, and side products.
Q1: My sulfonylation reaction is slow and gives a low yield. What are the likely causes?
A1: Sluggish reactivity is often traced back to two key areas: the quality of your reagents and the choice of base and solvent.
-
Reagent Quality: N,N-dimethylsulfamoyl chloride (DMSC) is highly sensitive to moisture. Hydrolysis produces N,N-dimethylsulfamic acid and HCl, which can neutralize your base and complicate the reaction. Always use freshly opened or properly stored DMSC and ensure your solvents are anhydrous.
-
Base Selection: A non-nucleophilic base is critical. While triethylamine (TEA) is common, its hydrochloride salt can sometimes be difficult to filter. For larger scales, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be beneficial, though it requires more careful control. The base's primary role is to scavenge the HCl generated during the reaction.
-
Solvent Choice: Acetonitrile is a common solvent for this type of reaction due to its polarity and ability to dissolve the reagents.[1] However, for scale-up, ethyl acetate (EtOAc) can be advantageous as it simplifies workup by allowing for aqueous washes to remove salt byproducts.[2]
Q2: I'm observing the formation of an unexpected, highly polar byproduct. What could it be?
A2: This is likely due to the reaction of imidazole with hydrolyzed DMSC. If water is present, DMSC can form a sulfamic acid intermediate. This can then react with imidazole to form a salt, which is highly polar and will not move on a standard TLC plate. To mitigate this, ensure all glassware is oven-dried and all reagents and solvents are anhydrous. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended, especially at scale.
Part 2: FAQs & Troubleshooting - The Di-iodination Step
This is the most challenging part of the synthesis. The imidazole ring is electron-rich and prone to over-iodination, leading to a mixture of products.[3] The primary goal is to selectively introduce iodine at the C4 and C5 positions.
Q3: My main problem is controlling the iodination. I'm getting a mixture of 4-iodo-, 4,5-diiodo-, and 2,4,5-triiodoimidazole derivatives. How can I improve selectivity for the 4,5-diiodo product?
A3: Achieving regioselectivity is a classic challenge in imidazole chemistry.[3] The reactivity of the carbon positions is generally C5 > C4 > C2.[3] To favor the 4,5-diiodo product, you need to carefully control several parameters:
-
Choice of Iodinating Agent: This is the most critical factor.
-
Molecular Iodine (I₂): Often used with a base, I₂ is a strong iodinating agent. Under basic conditions, the highly reactive imidazolate anion forms, leading to rapid and often unselective iodination, frequently yielding the tri-iodinated product.[3]
-
N-Iodosuccinimide (NIS): NIS is a milder and more selective electrophilic iodinating agent.[3] It is often the reagent of choice for controlling this reaction. Using precisely 2.0-2.2 equivalents of NIS can significantly favor the formation of the di-iodinated product.
-
-
Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C to -10 °C) can decrease the overall reaction rate, which often enhances selectivity by favoring the kinetically controlled product over thermodynamically stable over-iodinated species.[4]
-
pH Control: Avoid strongly basic conditions. A neutral or even slightly acidic medium deactivates the imidazole ring towards excessive electrophilic substitution.[3] When using NIS, the reaction can be run without a strong base, as the succinimide byproduct is not strongly acidic.
| Iodinating Agent | Typical Conditions | Advantages | Disadvantages & Scale-Up Issues |
| Iodine (I₂) / Base | NaOH or NaHCO₃ in H₂O/solvent | Inexpensive, high atom economy. | Poor selectivity, often leads to tri-iodination; difficult to control exotherm at scale.[3][5] |
| N-Iodosuccinimide (NIS) | Acetonitrile or DMF, 0 °C to RT | Milder, more selective for mono- and di-iodination.[3] | Higher cost, generates succinimide byproduct that must be removed. |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Aprotic solvents | Powerful iodinating agent. | Very expensive, making it unsuitable for large-scale synthesis.[3][5] |
Q4: The reaction is very slow, even with NIS. Should I increase the temperature?
A4: While increasing the temperature can improve the reaction rate, it must be done cautiously as it may also decrease selectivity.[3] Before raising the temperature, consider these factors:
-
Solvent: Ensure your starting material is fully dissolved. A solvent like DMF might be necessary if solubility in acetonitrile is low.
-
Activation: For less reactive substrates, NIS can be activated with a catalytic amount of an acid like trifluoroacetic acid (TFA).[3] However, this can alter selectivity and should be tested on a small scale first.
-
Staged Addition: Instead of adding all the NIS at once, add it portion-wise while monitoring the reaction by TLC or HPLC. This can help maintain control and drive the reaction to completion.
Caption: Troubleshooting logic for the iodination reaction.
Part 3: FAQs - Purification and Isolation
The crude product is often a mixture of the desired di-iodo compound, the mono-iodo intermediate, and potentially unreacted starting material or tri-iodo byproduct. Effective purification is crucial for obtaining the final product with high purity.
Q5: Standard silica gel column chromatography is giving poor separation between the 4-iodo and 4,5-diiodo species. What can I do to improve this?
A5: This is a common issue due to the similar polarities of the iodinated imidazoles. Here are several strategies to improve separation:[6]
-
Optimize the Mobile Phase:
-
Systematic TLC Screen: Run TLC plates with various solvent systems. Good starting points are hexane/ethyl acetate and dichloromethane/methanol.
-
Add a Modifier: The basic nitrogen of the imidazole ring can interact strongly with the acidic silica gel, causing tailing and poor separation. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent can neutralize the acidic sites on the silica and dramatically improve peak shape.[7]
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase. For basic compounds like imidazoles, neutral or basic alumina can sometimes provide better separation than silica gel.[7]
-
Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, pre-adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, load the resulting dry powder onto the top of your column. This technique often leads to sharper bands and better resolution.[7]
Q6: My yield is very low after recrystallization. How can I improve recovery?
A6: Low yield from recrystallization often points to either choosing a suboptimal solvent system or cooling the solution too rapidly.[6]
-
Solvent System Selection: The ideal recrystallization solvent (or solvent pair) should dissolve the crude product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. A good approach is to use a solvent in which your product is soluble (e.g., ethyl acetate or acetone) and add an anti-solvent in which it is insoluble (e.g., hexane) dropwise to the hot solution until turbidity appears, then clarify by adding a few drops of the primary solvent before cooling.
-
Controlled Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice and lead to smaller, less pure crystals. Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator to maximize the formation of pure crystals.[6]
Part 4: Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of N,N-Dimethyl-1H-imidazole-1-sulfonamide
-
To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add imidazole (1.0 eq) and anhydrous acetonitrile (10 mL per gram of imidazole).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.
-
In a separate dry flask, dissolve N,N-dimethylsulfamoyl chloride (1.05 eq) in anhydrous acetonitrile (2 mL per gram of DMSC).
-
Add the DMSC solution dropwise to the imidazole solution over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis shows complete consumption of imidazole.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the salt cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound
-
Dissolve the crude N,N-Dimethyl-1H-imidazole-1-sulfonamide (1.0 eq) in anhydrous acetonitrile (15 mL per gram).
-
Cool the solution to 0 °C under a nitrogen atmosphere.
-
Add N-Iodosuccinimide (NIS, 2.1 eq) portion-wise over 1 hour. Monitor the internal temperature to ensure it remains below 5 °C. The reaction mixture will typically turn a dark brown/red color.
-
Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the dark color dissipates.[6]
-
Add ethyl acetate to dilute the mixture and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 10% aq. Na₂S₂O₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using a hexane/ethyl acetate solvent system.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the solution and evaporate the solvent to create a dry powder (dry loading).
-
Add the dry-loaded sample to the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 50%). Add 0.5% triethylamine to the eluent to improve peak shape.[7]
-
Collect fractions and analyze by TLC to identify those containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
How to avoid the formation of impurities in N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and avoiding the formation of critical impurities. We will move beyond simple procedural steps to explain the underlying chemical principles that govern the success of your experiment.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during or after the synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve experimental challenges.
Question 1: My final product has a low yield and is difficult to purify. What are the likely causes originating from the initial iodination step?
Answer: Low yield and purification challenges often trace back to the quality of your precursor, 4,5-diiodo-1H-imidazole. The primary issue in this step is the formation of a mixture of iodinated imidazoles.
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Causality of Impurity Formation: The iodination of the imidazole ring is a stepwise electrophilic substitution reaction. If the reaction conditions are not carefully controlled, you will inevitably generate a mixture of products:
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Troubleshooting & Preventative Measures:
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Stoichiometry is Key: The most critical parameter is the molar ratio of iodine to imidazole. Using a significant excess of imidazole can suppress the formation of di- and tri-iodinated byproducts.[1][2] While this may seem wasteful, excess imidazole can often be recovered during workup.
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Controlled Reagent Addition: The dropwise addition of the iodine solution to the alkaline imidazole mixture at low temperatures (e.g., 0 °C) is crucial.[2][3] This maintains a low concentration of the electrophile (I₂) at any given moment, favoring the desired di-iodination and preventing runaway reactions that lead to over-iodination.
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Post-Reaction Quench: After the reaction, quench any unreacted iodine by washing the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃).[1] This simplifies purification by removing the intensely colored and reactive elemental iodine.
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Precursor Purification: Do not proceed to the sulfonylation step with a crude precursor. Purify the 4,5-diiodo-1H-imidazole by recrystallization, for example, from ethyl acetate, to ensure all starting material and over-iodinated impurities are removed.[3]
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Question 2: I am observing significant byproducts in my N-sulfonylation step. What are the common side reactions and how can I prevent them?
Answer: The N-sulfonylation step using N,N-dimethylsulfamoyl chloride is highly sensitive to reaction conditions, particularly the presence of water.
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Causality of Impurity Formation:
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Hydrolysis of the Sulfonylating Agent: N,N-dimethylsulfamoyl chloride is a reactive electrophile that readily hydrolyzes upon contact with water to form N,N-dimethylsulfamic acid and hydrochloric acid (HCl).[4][5] This side reaction consumes your reagent, reduces yield, and introduces acid into the reaction, which can catalyze other unwanted reactions.
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Hydrolysis of the Product: The N-sulfonyl bond on the imidazole ring can be labile, especially under acidic conditions which can be generated in situ if the sulfamoyl chloride hydrolyzes.[6] While many sulfonamides are stable at neutral or alkaline pH, acidic hydrolysis can cleave the sulfonamide group, regenerating 4,5-diiodo-1H-imidazole.[7]
-
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Troubleshooting & Preventative Measures:
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Rigorous Anhydrous Conditions: This is non-negotiable. Use oven-dried glassware, anhydrous solvents (e.g., distilled THF or DCM), and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
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Reagent Quality: Use a fresh, high-purity bottle of N,N-dimethylsulfamoyl chloride.[8] If the bottle has been opened multiple times, its quality may be compromised.
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Base Selection: The reaction involves the deprotonation of the imidazole N-H, which then acts as the nucleophile. Using a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide in an anhydrous solvent can effectively deprotonate the imidazole before the addition of the sulfamoyl chloride. This prevents the sulfamoyl chloride from reacting with other bases.
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Temperature Control: Add the N,N-dimethylsulfamoyl chloride solution slowly at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions. After the addition, the reaction can be allowed to slowly warm to room temperature.
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Question 3: My purified product degrades over time. What are the potential stability issues and how should I store the compound?
Answer: N-sulfonylimidazoles and iodinated aromatic compounds can have inherent stability issues.
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Potential Degradation Pathways:
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Hydrolysis: As mentioned, the N-S bond can be susceptible to cleavage, particularly if exposed to acidic or, in some cases, strongly basic conditions.[9][10]
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Photodecomposition: Iodinated aromatic compounds can be light-sensitive. Energy from light can cause homolytic cleavage of the C-I bond, leading to radical-mediated decomposition. While not directly documented for this specific molecule, it is a common issue for related structures.[11]
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Oxidative Degradation: The imidazole ring system can be susceptible to oxidation, which could be another degradation pathway.[12]
-
-
Recommended Storage Protocol:
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Container: Store the compound in an amber glass vial to protect it from light.
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Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace air and moisture.
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Temperature: Store at a low temperature, preferably in a freezer (-20 °C) or refrigerator (2-8 °C).
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Purity: Ensure the final product is free of acidic or basic impurities from the workup, as these can catalyze degradation during storage.
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Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding best practices and preventative measures to ensure a successful synthesis from the start.
FAQ 1: What are the critical parameters to control during the iodination of imidazole to synthesize the 4,5-diiodo-1H-imidazole precursor?
The three most critical parameters are stoichiometry , temperature , and rate of addition . As detailed in the troubleshooting guide, using an excess of imidazole relative to iodine is the primary strategy to prevent over-iodination.[2] Maintaining a low temperature (0 °C) and adding the iodine solution slowly ensures the reaction is well-controlled, maximizing the yield of the desired di-substituted product.[3]
FAQ 2: How can I ensure the quality and reactivity of my N,N-dimethylsulfamoyl chloride?
Always use a reagent from a reputable supplier and preferably from a newly opened bottle.[4][8] N,N-dimethylsulfamoyl chloride is highly sensitive to moisture.[5] If you must use an older bottle, it is prudent to test its reactivity on a small scale first. Any sign of fuming (indicating HCl formation from hydrolysis) upon opening the cap suggests significant degradation.
FAQ 3: What is the optimal reaction setup for the N-sulfonylation step to minimize moisture-related side reactions?
The ideal setup involves a flame- or oven-dried, multi-neck, round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel for reagent addition, and an inlet for an inert gas (e.g., a nitrogen balloon or a line from a gas cylinder). All solvents should be of anhydrous grade, and any liquid reagents should be transferred via syringe.
FAQ 4: What are the recommended purification strategies for the final product?
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Aqueous Workup: After the reaction is complete, it is typically quenched with water or a saturated ammonium chloride solution. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed with brine to remove water and then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
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Column Chromatography: This is the most effective method for removing polar and non-polar impurities. Use thin-layer chromatography (TLC) to determine an optimal solvent system (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) that provides good separation of the product from any byproducts.[1]
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Recrystallization: If a solid product is obtained and is relatively pure after chromatography, recrystallization from a suitable solvent system can be used to achieve high purity.
Section 3: Optimized Experimental Protocols
Protocol 1: Synthesis of 4,5-diiodo-1H-imidazole (Precursor)
This protocol is adapted from methodologies described in the literature.[3][13]
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Preparation: In a round-bottom flask cooled in an ice-water bath (0-5 °C), dissolve imidazole (e.g., 2 equivalents) and sodium hydroxide (e.g., 4 equivalents) in water. Stir until all solids have dissolved.
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Iodine Solution: In a separate flask, dissolve elemental iodine (1 equivalent) in a minimal amount of a concentrated aqueous solution of sodium iodide (NaI) or potassium iodide (KI). The iodide salt is used to form the soluble triiodide ion (I₃⁻), which aids in dissolving the iodine.[2]
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Reaction: Add the iodine solution dropwise to the cold, stirring imidazole solution over 1-2 hours. Maintain the temperature below 5 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for an additional 4-6 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color of iodine disappears. A precipitate (the crude product) should form.
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Isolation & Purification: Filter the crude solid and wash it thoroughly with cold water. Purify the crude 4,5-diiodo-1H-imidazole by recrystallization from a suitable solvent like ethyl acetate.[3] Dry the purified white solid under vacuum. Confirm purity using NMR and/or HPLC.[14]
Protocol 2: Synthesis of this compound
This protocol is based on general principles of N-sulfonylation of imidazoles.[4][15]
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Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂), add purified 4,5-diiodo-1H-imidazole (1 equivalent) and anhydrous tetrahydrofuran (THF). Cool the resulting slurry to 0 °C in an ice bath.
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Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirring slurry. Caution: Hydrogen gas is evolved. Ensure proper ventilation. Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases. The mixture should become a clearer solution of the sodium imidazolide salt.
-
Sulfonylation: Add a solution of N,N-dimethylsulfamoyl chloride (1.1 equivalents) in anhydrous THF dropwise via a syringe or dropping funnel over 30 minutes, keeping the internal temperature below 5 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup & Purification: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Section 4: Data Summary & Visualization
Table 1: Key Parameter Control in Synthesis
| Step | Parameter | Recommended Condition | Rationale for Avoiding Impurities |
| Iodination | Imidazole:Iodine Ratio | 2:1 to 4:1 (molar) | Suppresses formation of tri-iodinated byproducts.[2] |
| Temperature | 0-5 °C | Controls reaction rate, prevents runaway side reactions. | |
| Sulfonylation | Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of N,N-dimethylsulfamoyl chloride.[4][5] |
| Base | NaH (non-nucleophilic) | Ensures complete deprotonation without competing side reactions. | |
| Temperature | 0 °C to Room Temp. | Controls initial exothermic reaction and allows for completion. |
Diagrams
dot digraph "Reaction_Pathway_and_Impurity_Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} }
Caption: Main reaction pathway and key impurity formation routes.
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}
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 3. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 4. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethylsulfamoyl chloride | 13360-57-1 [chemicalbook.com]
- 9. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solution stability of ciclosidomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection and optimization for reactions involving this versatile, yet sensitive, heterocyclic building block. We will move beyond simple solvent lists to explore the causal relationships between solvent properties and reaction outcomes, providing you with the predictive tools needed to troubleshoot and optimize your synthetic pathways.
Introduction: The Critical Role of the Solvent
This compound is a highly functionalized molecule featuring an electron-rich di-iodinated imidazole core. The two iodine atoms serve as key handles for cross-coupling reactions, while the N-sulfonamide group modulates the electronic properties of the imidazole ring. The success of any reaction involving this substrate—be it a Suzuki, Sonogashira, Heck coupling, or a nucleophilic substitution—is critically dependent on the solvent system. The solvent does not merely dissolve reactants; it actively participates in the reaction by stabilizing transition states, influencing nucleophilicity and electrophilicity, and determining reaction pathways. This guide provides a framework for rational solvent selection and a systematic approach to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for solvent selection?
A1: While comprehensive experimental data for this specific molecule is limited, we can infer its properties from its structure and related compounds. The molecule possesses a high molecular weight and two iodine atoms, suggesting it is a solid at room temperature. The imidazole core and the sulfonamide group introduce significant polarity. Therefore, solubility will be poor in non-polar solvents like hexanes and toluene but is expected to be favorable in polar aprotic solvents.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Value / Observation | Implication for Solvent Selection |
|---|---|---|
| Molecular Formula | C₅H₈I₂N₃O₂S | High molecular weight suggests it is a solid. |
| CAS Number | 198127-92-3 | Use for specific literature searches.[1] |
| Polarity | High | Requires polar solvents for effective dissolution. |
| Hydrogen Bonding | Limited H-bond donating ability, but the sulfonamide oxygens and imidazole nitrogen are H-bond acceptors. | Protic solvents may solvate the molecule but can interfere with reactions by hydrogen bonding with reactants.[2] |
| Thermal Stability | Data is unavailable, but iodinated heterocycles and sulfonamides are generally stable under typical reaction conditions.[1][3] | High-boiling point solvents can be used for reactions requiring heat, but a thermal stability test (TGA) is recommended for new, high-temperature processes. |
| Moisture Sensitivity | The compound itself is stable, but many organometallic reagents used in cross-coupling reactions are highly moisture-sensitive. | Use of anhydrous solvents under an inert atmosphere (nitrogen or argon) is critical for many applications.[4][5] |
Q2: Which general classes of solvents are recommended for reactions with this compound?
A2: Polar aprotic solvents are typically the first choice for reactions involving this compound. These solvents possess high dielectric constants and dipole moments, enabling them to dissolve polar substrates and salts (e.g., bases, additives) without interfering with nucleophilic reactants through hydrogen bonding.[2]
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Highly Recommended: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP). Notably, DMSO and DMF are known to be very effective at solubilizing sulfonamides.[6]
-
Use with Caution: Ethers like Tetrahydrofuran (THF) and 1,4-Dioxane are moderately polar and are excellent for organometallic chemistry, but the starting material's solubility may be limited.
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Generally Avoided (unless required by mechanism): Polar protic solvents like methanol, ethanol, and water can decrease the reactivity of nucleophiles and may lead to undesired side reactions, such as hydrolysis.[2] Non-polar solvents like hexane and toluene are unlikely to dissolve the starting material sufficiently.
Q3: My starting material, this compound, is not dissolving. What should I do?
A3: Incomplete dissolution is a primary cause of low or failed reaction conversion. First, confirm you are using an appropriate solvent class (polar aprotic). If solubility remains an issue, consider the following:
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Increase Temperature: Gently warming the mixture can significantly improve solubility. Ensure the temperature is well below the solvent's boiling point and the reaction's decomposition temperature.
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Use a Stronger Polar Aprotic Solvent: If you are using acetonitrile (ACN) or THF, switch to a more powerful solvent like DMF, NMP, or DMSO.[6]
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Co-Solvent System: Sometimes, a mixture of solvents can provide the ideal balance of properties. For example, in a Suzuki coupling, a mixture of dioxane and a small amount of water may be required, though careful optimization is needed to maintain solubility while minimizing side reactions.
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Sonication: Using an ultrasonic bath can help break up solid particles and accelerate the dissolution process.
Troubleshooting Guide: From Low Yields to Complex Product Mixtures
This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow to diagnose and solve the problem.
Issue 1: The reaction has very low or no conversion, even though the starting material appears to dissolve.
This common issue often points to a subtle incompatibility between the solvent and the reaction mechanism.
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Potential Cause A: The solvent is interfering with the catalyst or reagents.
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The "Why": Some polar aprotic solvents, particularly DMF and DMSO, can coordinate to and inhibit certain transition metal catalysts (e.g., Palladium) at elevated temperatures. Protic solvents can neutralize strong bases or protonate nucleophiles, rendering them inactive.[2][4]
-
Solution Workflow:
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Review the Literature: Check for established protocols for your specific reaction class (e.g., Suzuki, Sonogashira) and note the recommended solvents.
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Switch Solvent Class: If you are using a highly coordinating solvent like DMF or DMSO with a sensitive catalyst and getting low yield, consider switching to a less coordinating solvent like dioxane, THF, or toluene (if solubility permits, perhaps at higher temperatures).
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Ensure Anhydrous Conditions: The presence of trace water can hydrolyze reagents or deactivate catalysts. Always use anhydrous solvents and perform reactions under an inert atmosphere.[5]
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-
-
Potential Cause B: The solvent does not adequately stabilize the reaction's transition state.
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The "Why": Reaction mechanisms involving the formation of charged intermediates or transition states (common in both nucleophilic substitution and organometallic catalytic cycles) are highly dependent on the solvent's polarity. A solvent with a low dielectric constant may not be able to stabilize these species, leading to a high activation energy and a slow reaction.
-
Solution: If your reaction is sluggish in a solvent like THF or dioxane, moving to a more polar solvent like ACN or DMF could accelerate the rate, provided it doesn't introduce the inhibition issues mentioned above.
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Issue 2: The reaction produces a complex mixture of byproducts.
The formation of byproducts is often a sign that the chosen solvent is enabling an undesired reaction pathway or promoting decomposition.
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The "Why": A solvent's properties can selectively accelerate one reaction pathway over another. For instance, in a reaction with competing SN1 and SN2 pathways, a polar protic solvent will favor the SN1 route by stabilizing the carbocation intermediate, while a polar aprotic solvent will favor the SN2 route by solvating the counter-ion and enhancing the nucleophile's reactivity.
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Solution Strategy:
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Analyze Byproducts: If possible, identify the structure of the major byproducts. This provides crucial clues about the undesired reaction pathway. For example, the presence of a de-iodinated product might suggest a protic solvent is participating in a reductive quenching step.
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Modulate Polarity: If an undesired pathway involves a highly polar transition state, switching to a less polar solvent (e.g., from DMF to THF) can slow it down relative to the desired reaction.
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Control Temperature: Higher temperatures can provide the activation energy for undesired side reactions.[7] Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve selectivity.
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Issue 3: The reaction is complete, but product isolation is difficult due to the solvent.
High-boiling point polar aprotic solvents like DMF, DMSO, and NMP are excellent for reactions but notoriously difficult to remove during workup.
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The "Why": These solvents have very low vapor pressure and are fully miscible with water, making them difficult to remove by simple evaporation or standard aqueous extraction.
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Solution: Detailed Protocol for High-Boiling Point Solvent Removal
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Initial Quench: Quench the reaction mixture as required by your protocol (e.g., with water or a buffer).
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Extraction: Extract the product into a water-immiscible organic solvent with a lower boiling point, such as ethyl acetate, dichloromethane (DCM), or methyl tert-butyl ether (MTBE).
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Aqueous Washes: This is the most critical step. Transfer the combined organic layers to a separatory funnel and wash repeatedly with a large volume of water (at least 5-10 times the volume of the organic layer). To improve the partitioning of the high-boiling solvent into the aqueous phase, wash with a saturated brine (NaCl) solution. This process is effective for removing DMF and DMSO.
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Azeotropic Removal (for stubborn cases): If traces of solvent remain, they can sometimes be removed by azeotropic distillation. After drying and concentrating the organic layer, re-dissolve the crude product in toluene and re-concentrate on a rotary evaporator. The toluene forms an azeotrope with residual DMF or DMSO, aiding its removal.
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Final Purification: Proceed with standard purification techniques like column chromatography or recrystallization.[5][8] Be aware that residual DMF/DMSO can interfere with chromatography.
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Table 2: Properties of Common Solvents for Imidazole and Sulfonamide Chemistry
| Solvent | Class | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations & Applications |
|---|---|---|---|---|
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent solvent for a wide range of polar compounds.[6] Can be difficult to remove. May decompose at high temperatures or in the presence of strong base/acid. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Very strong solvent, useful for poorly soluble substrates.[6] Extremely difficult to remove. Can act as an oxidant at high temperatures. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Good polarity and relatively low boiling point, making it easier to remove. Often used in palladium-catalyzed reactions.[9] |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 7.6 | 66 | Common in organometallic and base-mediated reactions. Lower polarity may limit substrate solubility. Peroxide formation is a safety hazard. |
| 1,4-Dioxane | Polar Aprotic (Ether) | 2.2 | 101 | Frequently used in cross-coupling reactions (e.g., Suzuki). Higher boiling point than THF. Peroxide formation is a safety hazard. |
| Toluene | Non-Polar | 2.4 | 111 | Generally a poor solvent for the substrate but can be useful in specific catalytic systems or as a co-solvent.[10] |
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparing N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide with other iodinating agents
An In-Depth Guide to Electrophilic Iodinating Agents: A Comparative Analysis Featuring N,N-Dimethyl-1H-imidazole-1-sulfonamide Derivatives
The introduction of iodine to molecular architectures is a fundamental transformation in modern organic synthesis. Iodinated compounds are indispensable precursors for forming new carbon-carbon and carbon-heteroatom bonds, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] They also serve as heavy-atom derivatives in X-ray crystallography and are integral components of numerous biologically active molecules and pharmaceuticals.[2][3]
The efficacy of an iodination reaction is critically dependent on the choice of the iodinating agent. This decision directly impacts reaction efficiency, regioselectivity, functional group tolerance, and overall process safety. This guide provides a comprehensive comparison of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide and its mono-iodo analog with established, widely-used iodinating agents. We will delve into their reactivity, selectivity, and handling characteristics, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
Profiling the Target Reagent: The Imidazole-Sulfonamide Scaffold
This compound and its Analogue
While this compound is the specified topic, a review of current scientific literature reveals a scarcity of data regarding its application as an iodinating agent. However, its commercially available mono-iodinated counterpart, 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide , presents a valuable point of discussion.[4][5] The chemical structure of this analogue suggests potential utility as an electrophilic iodine source. The molecule features a polarized nitrogen-iodine bond within the imidazole ring, which could facilitate the electrophilic transfer of an iodine cation (I⁺) to a suitable nucleophilic substrate.[4] The electron-withdrawing sulfonamide group is poised to further influence the reactivity and selectivity of the reagent.
Given the potential of this scaffold and the lack of application data for the di-iodo variant, this guide will focus on comparing the known properties and theoretical potential of the mono-iodo analogue against established reagents. Researchers are encouraged to explore the potential of both the mono- and di-iodinated versions as novel reagents to expand the toolkit for selective iodination.
Synthesis of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
The synthesis is a two-step process starting from imidazole.
Step 1: Synthesis of 4-Iodo-1H-imidazole
A common and efficient method is the direct iodination of imidazole, where regioselectivity is controlled by using an excess of the starting material.[6][7]
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Materials : Imidazole, Iodine (I₂), Sodium Hydroxide (NaOH), Sodium Iodide (NaI), Isopropanol, n-Hexane, Deionized Water, Hydrochloric Acid (HCl).
-
Procedure :
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Prepare an aqueous solution of sodium hydroxide. Dissolve an excess of imidazole in this solution at room temperature.
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In a separate flask, prepare a solution of iodine and sodium iodide in deionized water.
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Cool the imidazole solution to 0 °C using an ice bath.
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Slowly add the iodine solution dropwise to the cooled imidazole solution over 1-2 hours, maintaining the temperature at 0 °C.
-
Continue to stir the reaction mixture at 0 °C for several hours after the addition is complete.
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Adjust the pH of the reaction mixture to 7-9 with dilute HCl to precipitate the crude product.
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Isolate the crude 4-iodo-1H-imidazole by filtration and purify by recrystallization from a suitable solvent system, such as isopropanol/n-hexane.[6]
-
Step 2: Synthesis of N,N-Dimethyl-4-iodo-1H-imidazole-1-sulfonamide
The precursor is then reacted with N,N-dimethylsulfamoyl chloride.
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Reagents : 4-iodo-1H-imidazole, N,N-dimethylsulfamoyl chloride, 50% aqueous Sodium Hydroxide (NaOH), Tetrahydrofuran (THF).
-
Procedure : The reaction is performed in a biphasic system of THF and 50% aqueous NaOH. This method has been reported to produce the target compound in 97% yield with >98% purity.[6] A key feature of this procedure is the reported rearrangement of the 5-iodo-sulfonamide by-product to the desired 4-iodo product.[6]
Established Iodinating Agents: A Comparative Overview
A selection of the most frequently utilized electrophilic iodinating agents includes N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and molecular iodine (I₂), typically in conjunction with an oxidant. Each possesses distinct characteristics that render them suitable for specific applications.
N-Iodosuccinimide (NIS)
NIS is a versatile and widely used reagent for the iodination of alkenes and aromatic compounds.[8][9] It is an easy-to-handle, crystalline solid that serves as a mild and highly selective source of electrophilic iodine.[3] Its reactivity can be fine-tuned with catalytic amounts of acids like trifluoroacetic acid.[10] The primary by-product of NIS reactions is succinimide, which is water-soluble and easily removed during aqueous workup, simplifying product purification.[3]
Iodine Monochloride (ICl)
Iodine monochloride is a highly reactive interhalogen compound. The significant difference in electronegativity between iodine and chlorine renders the iodine atom highly electrophilic.[2] This makes ICl a potent iodinating agent capable of functionalizing a wide range of aromatic compounds, including deactivated systems that are resistant to milder reagents.[2] It is a red-brown liquid that is often used in solvents like dichloromethane or acetic acid. While highly effective, ICl is corrosive and moisture-sensitive, requiring stringent safety protocols for handling.[3][11]
Molecular Iodine (I₂)
As a homonuclear diatomic molecule, I₂ is the least reactive of the common electrophilic iodinating agents.[1] Direct iodination of aromatic compounds with I₂ is often thermodynamically unfavorable and reversible, due to the formation of hydrogen iodide (HI), a strong reducing agent.[12] Consequently, I₂ is almost always used with an oxidizing agent (e.g., nitric acid, hydrogen peroxide, potassium iodate) or a Lewis acid catalyst.[1][13][14] The oxidant converts the iodide byproduct back to I₂, driving the reaction to completion and improving atom economy.[15] While cost-effective, these systems can require harsh conditions and may suffer from lower selectivity compared to reagents like NIS.[12]
Head-to-Head Comparison: Performance and Practicality
The choice of an iodinating agent is a balance of reactivity, selectivity, substrate compatibility, and operational safety.
| Feature | 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | N-Iodosuccinimide (NIS) | Iodine Monochloride (ICl) | Molecular Iodine (I₂) with Oxidant |
| Physical Form | Solid (Predicted)[6] | Crystalline Powder | Red-brown Liquid[16] | Purple-black Solid[17] |
| Reactivity | Potentially moderate (unconfirmed) | Mild and selective electrophile[3] | Highly reactive, potent electrophile[2] | Weak electrophile; requires activation[1] |
| Selectivity | Potentially high (unconfirmed) | Generally high regioselectivity[3] | Often excellent regioselectivity[2][16] | Can lead to over-iodination; depends on system[4] |
| Handling | Likely easy to handle solid | Easy to handle solid, light-sensitive | Corrosive, moisture-sensitive, reactive[11] | Sublimes; requires oxidant which may be hazardous[12][17] |
| Byproducts | N,N-dimethyl-1H-imidazole-1-sulfonamide | Succinimide (water-soluble)[3] | HCl[4] | HI (requires re-oxidation)[1] |
| Key Advantage | Novel scaffold, potential for unique selectivity | Mildness, high selectivity, easy workup | High reactivity for deactivated substrates | Low cost of iodine source |
| Key Disadvantage | Lack of application data | Higher cost, less reactive than ICl | Corrosive, hazardous handling | Low reactivity, harsh conditions, HI byproduct |
Experimental Data: Iodination of Anisole
Anisole is a common substrate for evaluating the efficacy of iodinating agents due to its activated aromatic ring.
| Reagent System | Conditions | Time | Yield of 4-iodoanisole | Reference |
| NIS / TFA (cat.) | Acetonitrile, Room Temp | 1-2 hours | ~95% | [10],[4] |
| ICl | CH₂Cl₂, 0 °C to Room Temp | 1-3 hours | >90% | [3] |
| I₂ / HNO₃ | Acetic Acid, Room Temp | Short | 90-98% | [12] |
| I₂ / H₂O₂ | H₂SO₄ (cat.), Methanol | 24 hours | ~85% | [18] |
Mechanistic Insights: Electrophilic Aromatic Substitution (SEAr)
The primary pathway for the iodination of aromatic compounds is Electrophilic Aromatic Substitution (SEAr). The mechanism proceeds through three key steps:
-
Generation of the Electrophile : A potent iodine electrophile (I⁺ or a polarized complex) is generated from the iodinating agent.
-
Formation of the σ-complex : The π-electron system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation known as a sigma (σ) complex or arenium ion. This step is typically rate-determining.[1]
-
Deprotonation : A weak base removes a proton from the σ-complex, restoring the aromaticity of the ring and yielding the final iodinated product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | 135773-25-0 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 9. Page loading... [wap.guidechem.com]
- 10. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 11. chemicalchemblogs.wordpress.com [chemicalchemblogs.wordpress.com]
- 12. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 13. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 14. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 15. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. calibrechem.com [calibrechem.com]
- 17. nj.gov [nj.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Guide for Iodination: N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide vs. N-Iodosuccinimide (NIS)
For researchers, scientists, and professionals in drug development, the strategic introduction of iodine into a molecular scaffold is a critical step in the synthesis of many pharmaceutical agents and advanced materials. The choice of an iodinating reagent can profoundly impact reaction efficiency, selectivity, and overall yield. This guide provides a detailed comparison between the well-established N-Iodosuccinimide (NIS) and the less-documented N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide, offering insights into their respective performance based on available data.
Introduction to the Reagents
N-Iodosuccinimide (NIS) is a widely used, commercially available electrophilic iodinating agent. It is a white to off-white crystalline powder known for its versatility in iodinating a broad range of substrates, including alkenes, alkynes, ketones, and aromatic compounds.[1][2][3] Its reactivity can be modulated by the addition of acid catalysts, making it a flexible tool in the synthetic chemist's arsenal.[4]
This compound is a more specialized diiodo-substituted imidazole sulfonamide.[5][6] While its structural features, particularly the polarized nitrogen-iodine bonds, suggest potential as an electrophilic iodinating agent, there is a notable lack of extensive, publicly available research detailing its performance in this capacity.[7] This guide will therefore draw comparisons based on the established reactivity of NIS and the inferred potential of the imidazole-based reagent.
Head-to-Head Comparison: Performance and Properties
| Feature | N-Iodosuccinimide (NIS) | This compound |
| Chemical Formula | C₄H₄INO₂ | C₅H₇I₂N₃O₂S |
| Molecular Weight | 225.0 g/mol [2] | 427.0 g/mol [5] |
| Appearance | White to slightly yellow crystalline powder[2] | Solid (Predicted) |
| Reactivity | Mild to strong electrophilic iodinating agent; reactivity is tunable with acid catalysts.[4][7] | Potentially an electrophilic iodinating agent due to polarized N-I bonds. Reactivity profile is not well-documented. |
| Substrate Scope | Broad: Alkenes, alkynes, aromatics (activated and deactivated), ketones.[1][8] | Unknown, requires experimental validation. |
| Selectivity | Generally exhibits good regioselectivity, which can be enhanced by catalysts.[2][9] | Selectivity is uncharacterized. |
| Byproducts | Succinimide, which is water-soluble and easily removed by aqueous extraction.[7] | N,N-Dimethyl-1H-imidazole-1-sulfonamide (predicted), likely removable by standard purification techniques. |
| Handling & Stability | Light-sensitive solid, should be stored in dark containers.[2] Can be prepared in situ from NCS and NaI for a more cost-effective approach.[10] | Handling precautions for a diiodo compound are advisable. Stability data is not readily available. |
| Safety | Can be hazardous if ingested or inhaled.[11] | Standard laboratory safety protocols for handling iodine-containing compounds should be followed.[12] |
Mechanistic Insights
N-Iodosuccinimide (NIS): The mechanism of iodination with NIS typically proceeds via an electrophilic attack. In the case of aromatic compounds, an acid catalyst protonates the succinimide nitrogen, enhancing the electrophilicity of the iodine atom. The aromatic ring then attacks the iodine, forming a Wheland intermediate, which is subsequently deprotonated to restore aromaticity.[13] For ketones, the reaction often proceeds through an acid-catalyzed enolization, followed by reaction of the enol with NIS.
Caption: General mechanism for electrophilic aromatic iodination using NIS.
This compound: While no specific mechanistic studies are available, it is plausible that this reagent could also act as an electrophilic iodine source. The two iodine atoms on the imidazole ring are likely to have different reactivities, potentially allowing for sequential iodination or offering unique selectivity profiles. The sulfonamide group will influence the electronic properties of the imidazole ring and, consequently, the reactivity of the iodine atoms.
Experimental Protocols
Protocol 1: Iodination of an Activated Aromatic Compound with NIS
This protocol is a general procedure for the iodination of electron-rich aromatic compounds.
Materials:
-
Activated aromatic substrate (e.g., anisole)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve the activated aromatic substrate (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.
-
Add N-Iodosuccinimide (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). For less reactive substrates, gentle heating may be required.[14]
-
Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution to reduce any unreacted iodine.
-
Add aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extract the product with an organic solvent (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the iodination of an activated arene with NIS.
Applications in Drug Development
Iodinated compounds are crucial intermediates in pharmaceutical synthesis, often utilized in cross-coupling reactions to build molecular complexity.[15] NIS is valued for its mild reaction conditions, which are compatible with sensitive functional groups present in many drug candidates.[2] This allows for late-stage functionalization, a key strategy in modern drug discovery. The potential of this compound in this area remains to be explored but could offer advantages in specific synthetic contexts where its unique reactivity or selectivity is beneficial.
Conclusion
N-Iodosuccinimide stands as a robust and versatile reagent for a wide array of iodination reactions, supported by a wealth of literature and well-established protocols. Its predictable reactivity and the ease of byproduct removal make it a reliable choice for both academic and industrial research.
This compound, on the other hand, represents an under-explored potential iodinating agent. While its structure is suggestive of electrophilic iodine transfer, comprehensive experimental data is needed to validate its efficacy, substrate scope, and selectivity. Researchers seeking novel reactivity or selectivity patterns may find this compound to be an intriguing candidate for investigation. For routine and well-precedented iodinations, NIS remains the go-to reagent.
References
- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 2. calibrechem.com [calibrechem.com]
- 3. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. suru-chem.com [suru-chem.com]
- 10. NIS from NCS/NaI: Synthesis of alpha-Iodo Carbonyl Compounds and trans-1,2-Iodoacetates - [www.rhodium.ws] [erowid.org]
- 11. CAS 516-12-1: N-Iodosuccinimide | CymitQuimica [cymitquimica.com]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
- 14. Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile - [www.rhodium.ws] [chemistry.mdma.ch]
- 15. benchchem.com [benchchem.com]
A comparative study of the reactivity of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide analogs
A Comparative Guide to the Reactivity of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide and Its Analogs
Authored by: A Senior Application Scientist
Abstract
The functionalized imidazole nucleus is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active molecules and functional materials.[1][2] The this compound scaffold represents a highly versatile and reactive building block, enabling the selective introduction of diverse molecular fragments. This guide provides a comparative analysis of the reactivity of this key scaffold and its halogenated analogs, with a primary focus on palladium-catalyzed cross-coupling reactions. We will explore the underlying mechanistic principles that dictate reactivity trends, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a practical framework for strategic molecular design and synthesis.
Introduction: The Imidazole Scaffold
The imidazole ring, an amphoteric five-membered heterocycle, is a privileged structure in drug discovery.[3] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a wide range of biological targets.[4] Consequently, the development of synthetic methodologies to functionalize the imidazole core is of paramount importance. Halogenated imidazoles, particularly dihalo-imidazoles, serve as powerful intermediates, offering two distinct points for diversification through cross-coupling chemistry. The attachment of an N-sulfonamide group further modulates the electronic character of the ring and influences its reactivity, making this compound a subject of significant synthetic interest.
Synthesis of the Core Scaffold and Analogs
The preparation of the target compound begins with the direct halogenation of the imidazole ring, followed by the introduction of the sulfonamide moiety.
Step 1: Synthesis of 4,5-diiodo-1H-imidazole The synthesis typically involves the direct iodination of 1H-imidazole. While multiple iodinating agents can be used, a common method employs iodine in the presence of a base.
Step 2: Synthesis of this compound The resulting 4,5-diiodo-1H-imidazole is then reacted with N,N-dimethylsulfamoyl chloride in the presence of a base to yield the final product. A similar strategy can be employed to synthesize other dihalogenated analogs (e.g., using bromine to generate the 4,5-dibromo-1H-imidazole intermediate).
Caption: General synthesis workflow for the title compound.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary value of dihalogenated imidazoles lies in their utility in sequential or double cross-coupling reactions. The reactivity of the carbon-halogen (C-X) bond is central to these transformations and is highly dependent on the nature of the halogen. The generally accepted reactivity trend for organic halides in the rate-determining oxidative addition step of palladium-catalyzed couplings is: C-I > C-Br > C-Cl > C-F . This trend is a direct consequence of the decreasing C-X bond dissociation energy down the group.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, pairing an organohalide with an organoboron compound.[1] The enhanced reactivity of the diiodo-imidazole scaffold compared to its dibromo and dichloro analogs is significant, often allowing for milder reaction conditions and lower catalyst loadings.
| Analog | Halogen (X) | Relative Reactivity | Typical Reaction Conditions | Avg. Yield (Di-arylation) |
| Title Compound | Iodo | +++ (Highest) | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 70-80°C | 85-95% |
| Dibromo Analog | Bromo | ++ (Intermediate) | Pd(dppf)Cl₂, K₂CO₃, Dioxane, 90-100°C | 70-85% |
| Dichloro Analog | Chloro | + (Lowest) | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, 110°C | 40-60% |
| Note: Conditions and yields are representative and can vary based on the specific boronic acid and ligand used. |
The weaker C-I bond allows for oxidative addition to the Pd(0) catalyst at lower temperatures.[5] This is a critical advantage, as it can improve the functional group tolerance of the reaction. For the 4,5-dihalo analogs, sequential, selective mono-arylation followed by a second, different arylation is possible by carefully controlling stoichiometry and reaction conditions, though di-substitution is common when an excess of the boronic acid is used.[6]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting an organohalide with a terminal alkyne, co-catalyzed by palladium and copper salts.[7][8] The same reactivity trend observed in Suzuki couplings applies here, making the diiodo analog the superior substrate for introducing alkynyl moieties.
| Analog | Halogen (X) | Relative Reactivity | Typical Reaction Conditions | Avg. Yield (Di-alkynylation) |
| Title Compound | Iodo | +++ (Highest) | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT-50°C | 90-98% |
| Dibromo Analog | Bromo | ++ (Intermediate) | Pd(PPh₃)₂Cl₂, CuI, Et₃N/DMF, 70-90°C | 65-80% |
| Dichloro Analog | Chloro | + (Lowest) | Often requires specialized ligands/high temp. | <50% |
| Note: Conditions and yields are representative and can vary based on the specific alkyne used. |
The high efficiency of the Sonogashira coupling with the 4,5-diiodo analog at or near room temperature makes it particularly valuable for synthesizing complex, heat-sensitive molecules.[7]
Mechanistic Insights and Causality
The observed reactivity differences are rooted in the fundamental steps of the palladium catalytic cycle.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Expertise & Causality: The choice of experimental conditions is directly linked to the identity of the halogen.
-
Oxidative Addition: This is typically the rate-limiting step. The C-X bond must be broken for the aryl halide to add to the Pd(0) center. The bond dissociation energies are approximately: C-I (220 kJ/mol), C-Br (280 kJ/mol), and C-Cl (340 kJ/mol). The significantly lower energy of the C-I bond means the diiodo analog can undergo oxidative addition under much milder conditions (lower temperature, less activating ligands) than the dibromo or dichloro analogs.[5]
-
Ligand Choice: For less reactive halides like aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required. These ligands facilitate the oxidative addition step, which would otherwise be prohibitively slow. For the highly reactive diiodo analog, simpler ligands like triphenylphosphine (PPh₃) are usually sufficient.
-
The Sulfonamide Group: The N,N-dimethylsulfonamide is a strong electron-withdrawing group. This electronic pull makes the imidazole ring more electron-deficient, which can further facilitate the oxidative addition step. Furthermore, the sulfonamide moiety can act as a directing group in certain C-H activation reactions, offering an alternative reaction pathway to functionalize the C-2 position of the imidazole ring.[9][10]
Detailed Experimental Protocols
The following protocols are self-validating systems, providing clear steps for successful execution and monitoring.
Protocol 1: Di-arylation via Suzuki-Miyaura Coupling
Objective: To synthesize N,N-Dimethyl 4,5-bis(4-methoxyphenyl)-1H-imidazole-1-sulfonamide.
Methodology:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq).
-
Reagents: Add 4-methoxyphenylboronic acid (2.5 mmol, 2.5 eq), potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) (10 mL) and water (2.5 mL) via syringe.
-
Reaction: Heat the mixture to 80°C in an oil bath and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates completion.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Di-alkynylation via Sonogashira Coupling
Objective: To synthesize N,N-Dimethyl 4,5-bis(phenylethynyl)-1H-imidazole-1-sulfonamide.
Methodology:
-
Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Catalysts: Add bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%) and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent & Reagents: Under a positive pressure of argon, add dry, degassed tetrahydrofuran (THF) (15 mL) and triethylamine (Et₃N) (5 mL). Add phenylacetylene (2.5 mmol, 2.5 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 24 hours. If the reaction is sluggish, gentle heating to 40-50°C can be applied.
-
Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The formation of a new, less polar spot indicates product formation.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) to remove the copper catalyst.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
This compound is a superior substrate for palladium-catalyzed cross-coupling reactions compared to its dibromo and dichloro analogs. This heightened reactivity, stemming from the low C-I bond dissociation energy, allows for milder reaction conditions, broader substrate scope, and higher yields in both Suzuki-Miyaura and Sonogashira couplings. Understanding these fundamental reactivity trends empowers chemists to make informed decisions in the design and execution of synthetic routes, accelerating the discovery and development of novel pharmaceuticals and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. m.youtube.com [m.youtube.com]
- 9. Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide's Efficacy: A Comparative Analysis for Electrophilic Aromatic Iodination
Abstract
This guide provides a comparative analysis of reagents for the electrophilic iodination of aromatic compounds, a crucial transformation in the synthesis of pharmaceuticals and functional materials. While the initial focus was to validate the efficacy of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide, a comprehensive literature search revealed a significant lack of published data regarding its application and performance in specific chemical transformations. Therefore, this guide pivots to a detailed comparison of two widely-used and well-documented iodinating agents: N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl). We will delve into their reaction mechanisms, substrate scope, and provide experimental protocols to offer researchers, scientists, and drug development professionals a practical framework for selecting the optimal reagent for their synthetic needs.
Introduction: The Challenge of Aromatic Iodination
The introduction of an iodine atom into an aromatic ring is a fundamental transformation in organic synthesis. Iodoaromatics are versatile intermediates, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form complex molecular architectures. Electrophilic aromatic substitution (EAS) is the most common method for achieving this, but it is not without its challenges. The direct iodination of aromatic compounds with molecular iodine (I₂) is often a reversible process, requiring an oxidizing agent to remove the hydrogen iodide (HI) byproduct and drive the reaction to completion.[1] This has led to the development of more efficient and reactive iodinating agents.
An ideal iodinating reagent should offer high yields, excellent regioselectivity, mild reaction conditions, and a broad substrate scope. While exploring novel reagents is crucial for advancing synthetic methodology, a thorough understanding of established reagents is paramount.
This compound: An Uncharted Territory
A systematic search for the application of this compound in specific chemical transformations yielded limited results. While the compound is commercially available from several suppliers[2][3], there is a notable absence of peer-reviewed articles or patents detailing its efficacy as an iodinating agent. Its structure suggests potential as an electrophilic iodine source, with the electron-withdrawing sulfonamide group activating the iodine atoms on the imidazole ring. However, without experimental data, any claims about its performance would be purely speculative.
This lack of data precludes a direct comparison with other reagents. Therefore, we will focus our analysis on two well-established and highly effective alternatives.
Comparative Analysis of Established Iodinating Agents
N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a versatile and widely used reagent for electrophilic iodination.[4][5] It is a crystalline solid that is relatively stable and easy to handle compared to many other iodinating agents.[6]
Mechanism of Action: NIS itself is a source of electrophilic iodine. In the presence of an acid catalyst, the succinimide nitrogen is protonated, further increasing the electrophilicity of the iodine atom. The electron-rich aromatic ring then attacks the iodine, proceeding through a standard electrophilic aromatic substitution mechanism.[7][8] The use of an acid catalyst is often crucial for the iodination of less activated aromatic compounds.[7]
References
- 1. Best reagent for nuclear iodination of aromatic compound class 12 chemistry CBSE [vedantu.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. scbt.com [scbt.com]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. calibrechem.com [calibrechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
Benchmarking the performance of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide against other reagents
A Comparative Guide to Electrophilic Iodinating Agents: Benchmarking Performance for Synthetic Utility
In the landscape of modern organic synthesis, the introduction of iodine to aromatic and aliphatic frameworks is a cornerstone transformation. Iodinated organic molecules are pivotal intermediates in cross-coupling reactions, serve as potent pharmacophores in medicinal chemistry, and are indispensable in the development of novel materials. The choice of an iodinating agent is therefore a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign.
This guide provides an in-depth comparison of two widely employed electrophilic iodinating agents: N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl). While the exploration of novel reagents such as N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide is of academic interest, a lack of comprehensive performance data in the current body of scientific literature precludes a direct and meaningful comparison. Therefore, this guide will focus on well-established reagents to provide researchers, scientists, and drug development professionals with a robust framework for reagent selection, supported by experimental data and mechanistic insights.
Physicochemical Properties and Handling Considerations
The intrinsic properties of an iodinating agent have profound implications for its handling, storage, and safety in a laboratory setting. A comparative overview of NIS and ICl highlights significant differences that influence their practical utility.
| Property | N-Iodosuccinimide (NIS) | Iodine Monochloride (ICl) |
| Appearance | White to off-white crystalline powder[1] | Reddish-brown solid or liquid[2] |
| Melting Point | 200-202 °C (with decomposition)[1] | α-form: 27.2 °C, β-form: 13.9 °C[2] |
| Solubility | Soluble in acetone, methanol; slightly soluble in dioxane[1] | Soluble in water (with hydrolysis), alcohol, ether, acetic acid[2] |
| Stability | Light-sensitive; moisture-sensitive[3] | Reacts with water and steam to produce toxic fumes[4] |
| Handling | Relatively stable solid, easier and safer to handle and weigh[4] | Corrosive and volatile liquid/solid, requires careful handling[4] |
Expertise & Experience: The solid nature of NIS makes it significantly more user-friendly for routine laboratory operations compared to the volatile and corrosive nature of ICl.[4] The ease of handling for NIS translates to improved accuracy in weighing and dispensing, which is critical for reaction stoichiometry and reproducibility, especially in high-throughput screening and automated synthesis platforms.
Reaction Mechanisms: A Tale of Two Electrophiles
Both NIS and ICl function as sources of electrophilic iodine (I⁺), but their mechanisms of action and reactivity profiles differ, influencing their suitability for various substrates.
N-Iodosuccinimide (NIS)
NIS is generally considered a mild and highly selective iodinating agent.[4] Its reactivity is often modulated by the addition of an acid catalyst, which protonates the succinimide carbonyl group, enhancing the electrophilicity of the iodine atom. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism for aromatic substrates.[5]
Caption: Mechanism of electrophilic aromatic iodination using NIS.
Iodine Monochloride (ICl)
Iodine monochloride is a more powerful and reactive iodinating agent due to the polarization of the I-Cl bond, which makes the iodine atom highly electrophilic.[6] It can iodinate a broader range of substrates, including less activated aromatic rings, without the need for a strong acid catalyst.[4]
Caption: Mechanism of electrophilic aromatic iodination using ICl.
Performance Benchmark: A Data-Driven Comparison
The choice between NIS and ICl often comes down to a trade-off between reactivity and selectivity. The following table summarizes the performance of these reagents in the iodination of a representative aromatic substrate, anisole.
| Reagent System | Reaction Time | Temperature | Yield (%) | Reference |
| NIS / TFA | 30 min | Room Temp. | 98 | [4] |
| ICl | 1 h | 0 °C to RT | 95 | [6] |
Trustworthiness: While both reagents provide excellent yields for activated substrates like anisole, the milder conditions and high regioselectivity of NIS often make it the preferred choice for complex molecules with sensitive functional groups.[4] The high reactivity of ICl can sometimes lead to over-iodination or side reactions, necessitating stricter control of reaction conditions.[4]
Experimental Protocols: A Practical Guide
To provide a practical context, detailed step-by-step methodologies for the iodination of anisole using both NIS and ICl are provided below.
Iodination of Anisole using N-Iodosuccinimide (NIS)
This protocol is adapted from a procedure demonstrating the mild and regioselective iodination of electron-rich aromatics.[5]
Workflow Diagram:
References
- 1. N-Iodosuccinimide: A Versatile Reagent in Synthetic Chemistry_Chemicalbook [chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide: A Modern Approach to Electrophilic Iodination
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the introduction of iodine atoms into molecular scaffolds is a pivotal transformation. Iodinated organic compounds are indispensable intermediates, serving as versatile handles for cross-coupling reactions, as heavy-atom derivatives in X-ray crystallography, and as integral components of many biologically active molecules.[1] The choice of an iodinating agent is therefore a critical decision, directly influencing reaction efficiency, selectivity, safety, and overall process economy.
For decades, chemists have relied on a set of "traditional" reagents for electrophilic iodination, each with a well-understood profile of strengths and weaknesses. However, the pursuit of greater efficiency, milder reaction conditions, and enhanced selectivity has driven the development of more sophisticated reagents. This guide provides an in-depth comparison of a modern, advanced reagent class, represented by N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide , against these traditional methods. We will explore the mechanistic underpinnings of its potential advantages, supported by a logical framework derived from established chemical principles and comparative data from analogous systems.
I. The Landscape of Traditional Iodinating Agents
A sound analysis of any new technology requires a firm understanding of the established alternatives. In electrophilic iodination, three reagents have historically dominated the field: Molecular Iodine (I₂), Iodine Monochloride (ICl), and N-Iodosuccinimide (NIS).
A. Molecular Iodine (I₂)
Molecular iodine is the most fundamental and cost-effective iodinating agent. However, its low electrophilicity means it is generally unreactive toward all but the most activated aromatic and vinylic systems.[2] To overcome this, I₂ is almost always used in conjunction with an oxidizing agent (e.g., nitric acid, hydrogen peroxide) to generate a more potent electrophilic iodine species in situ.[2][3]
-
Advantages: Low cost, high iodine-to-mass ratio, readily available.
-
Disadvantages: Low reactivity, often requires harsh, strongly acidic, or oxidizing conditions, and the reaction produces hydrogen iodide (HI), which can lead to undesired side reactions or equilibria.[2]
B. Iodine Monochloride (ICl)
As an interhalogen compound, the I-Cl bond is polarized, rendering the iodine atom inherently electrophilic (I⁺).[1] This makes ICl significantly more reactive than I₂ and capable of iodinating a wider range of substrates, including deactivated aromatic compounds, often under milder conditions.[1][4][5]
-
Advantages: High reactivity, good for less reactive substrates, cost-effective for large-scale applications.[1]
-
Disadvantages: It is a corrosive liquid with a pungent odor, can be hazardous to handle, and may lead to competitive chlorination as a side reaction depending on the substrate and conditions.[1][5]
C. N-Iodosuccinimide (NIS)
NIS has become a reagent of choice for many laboratory-scale syntheses due to its ease of handling and milder reaction profile.[6] It is a crystalline solid that is more stable and less hazardous than ICl.[7] Its reactivity can be fine-tuned with the addition of an acid catalyst, such as trifluoroacetic acid, allowing for the iodination of a broad scope of arenes and heterocycles with excellent regioselectivity.[8]
-
Advantages: Mild reaction conditions, high selectivity, excellent functional group tolerance, easy to handle solid.[9]
-
Disadvantages: Higher cost, lower atom economy compared to I₂ or ICl, and the succinimide byproduct can sometimes complicate purification.
II. The Next Generation: this compound
The structure of this compound suggests a reagent designed to amalgamate the benefits of traditional agents while mitigating their drawbacks. Although direct comparative studies on this specific molecule are not widely published, we can infer its advantages by dissecting its key structural features.
-
Di-iodo Functionality: The presence of two iodine atoms on the imidazole core suggests a high iodine content by mass, which is advantageous for atom economy. Furthermore, the electronic environment of these iodine atoms is crucial.
-
Imidazole Core: Imidazole and its derivatives are known to play roles in catalysis and can act as ligands or unique solvent systems.[10][11] The nitrogen atoms of the imidazole ring can be protonated or interact with Lewis acids, potentially modulating the reactivity of the C-I bonds.
-
N,N-Dimethylsulfonamide Group: This powerful electron-withdrawing group is expected to significantly decrease the electron density of the imidazole ring. This inductive effect would render the attached iodine atoms more electrophilic and thus more reactive, akin to the activation seen in NIS but potentially more pronounced. Sulfonamides are also a well-established functional group in a vast number of pharmaceuticals, indicating a degree of metabolic and chemical stability.[12][13][14]
Postulated Advantages:
-
Enhanced Electrophilicity and Reactivity: The strong electron-withdrawing nature of the N-sulfonamide group is anticipated to create highly polarized C-I bonds, generating a potent source of "I⁺" that may surpass the reactivity of NIS and rival that of ICl, even for deactivated substrates.[15]
-
Superior Selectivity: The imidazole scaffold could serve as a directing group, offering unique regioselectivity not achievable with simpler reagents. The bulky nature of the reagent might also provide steric control in substrate approach.
-
Mild Reaction Conditions: The inherent high reactivity could allow transformations to occur at lower temperatures and without the need for strong acid co-reagents, preserving sensitive functional groups.
-
Improved Safety and Handling: As a solid, it is expected to be easier and safer to handle than liquid ICl. The imidazole-sulfonamide core is a stable heterocyclic system, suggesting good thermal and shelf stability.
-
High Atom Economy: With two moles of iodine delivered per mole of reagent, it offers a potential improvement in atom economy over NIS.
III. Quantitative and Qualitative Comparison
To summarize the practical implications for researchers, the following table provides a side-by-side comparison of the reagents.
| Feature | Molecular Iodine (I₂) | Iodine Monochloride (ICl) | N-Iodosuccinimide (NIS) | This compound (Postulated) |
| Physical State | Solid | Corrosive Liquid | Crystalline Solid | Crystalline Solid |
| Reactivity | Low (requires activation) | High | Moderate to High (tunable) | High to Very High |
| Selectivity | Moderate | Moderate to Good | High | Potentially Very High |
| Reaction Conditions | Often Harsh (oxidizing/acidic) | Mild to Moderate | Mild | Mild to Moderate |
| Key Advantages | Low cost, high iodine content | High reactivity, versatile[5] | Safe handling, high selectivity | High reactivity, high selectivity, solid, good atom economy |
| Key Disadvantages | Low reactivity, HI byproduct | Corrosive, chlorination risk[1] | Higher cost, lower atom economy | Higher synthesis cost, byproduct removal |
| Handling Safety | Relatively Safe | Hazardous, requires fume hood | Good | Good |
IV. Experimental Workflow and Protocols
The procedural differences between traditional and advanced reagents are critical for experimental design. Below, we provide a representative protocol for the iodination of anisole, a common benchmark substrate, comparing a standard NIS procedure with a plausible protocol for our advanced reagent.
Experimental Protocol 1: Iodination of Anisole with N-Iodosuccinimide (NIS)
Objective: To synthesize 4-iodoanisole using a standard NIS protocol.
Methodology:
-
To a solution of anisole (1.0 mmol, 108 mg) in acetonitrile (10 mL) at room temperature, add N-iodosuccinimide (1.1 mmol, 247 mg).[2]
-
Add a catalytic amount of trifluoroacetic acid (0.1 mmol, 7.5 µL).[2]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[2]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (15 mL) to consume any unreacted iodine species.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 4-iodoanisole.
Experimental Protocol 2: Iodination of Anisole with this compound (Plausible Protocol)
Objective: To synthesize 4-iodoanisole using the advanced di-iodo reagent.
Methodology:
-
To a solution of anisole (1.0 mmol, 108 mg) in a suitable solvent such as dichloromethane or acetonitrile (10 mL) at 0 °C, add this compound (0.55 mmol, reflecting the delivery of two iodine equivalents).
-
Note: Due to the anticipated high reactivity, a catalyst may not be necessary. The reaction should be monitored closely from the start.
-
Allow the reaction to stir at 0 °C and warm to room temperature over 1 hour. Monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with water (20 mL) and then brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate. The water wash helps remove the water-soluble N,N-Dimethyl 1H-imidazole-1-sulfonamide byproduct.
-
Purify by column chromatography if necessary, though the cleaner reaction profile may yield a product of high purity after workup.
V. Visualization of a Comparative Workflow
The following diagram illustrates the streamlined workflow anticipated when using a highly efficient, advanced iodinating agent compared to a traditional multi-component system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. calibrechem.com [calibrechem.com]
- 6. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 7. CAS 516-12-1: N-Iodosuccinimide | CymitQuimica [cymitquimica.com]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. suru-chem.com [suru-chem.com]
- 10. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. frontiersrj.com [frontiersrj.com]
- 13. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 14. ajchem-b.com [ajchem-b.com]
- 15. researchgate.net [researchgate.net]
Evaluating the Substrate Scope of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide: A Comparative Guide
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented reactivity and substrate scope of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide. At present, there is no published experimental data to definitively characterize its performance in chemical transformations or to compare it with alternative reagents.
While the chemical structure of this compound suggests its potential as a sulfamoylating agent, analogous to other N,N-dialkyl-1H-imidazole-1-sulfonamides, this application remains hypothetical without empirical validation. The presence of two iodine atoms on the imidazole ring could theoretically influence its reactivity through steric or electronic effects, but the nature and extent of this influence are currently unknown.
The broader class of imidazole-1-sulfonamides has been explored in organic synthesis, primarily as diazo-transfer reagents. However, it is not possible to extrapolate these findings to the di-iodinated derivative with any degree of certainty. The specific impact of the iodo-substituents on the stability, reactivity, and substrate compatibility of the molecule has not been investigated.
A thorough and objective comparison of this compound with other reagents is not feasible due to the absence of the following critical information:
-
Established Reactivity: The types of chemical reactions it participates in are not documented.
-
Substrate Scope: The range of molecules it can effectively react with is unknown.
-
Experimental Data: There is no available data on reaction yields, conditions, or selectivity.
Therefore, any attempt to create a comparative guide at this stage would be purely speculative and would not meet the required standards of scientific integrity and evidence-based analysis. Further experimental investigation is necessary to elucidate the chemical properties and synthetic utility of this compound before a meaningful evaluation and comparison can be made.
Researchers, scientists, and drug development professionals are advised that this compound should be considered a novel reagent with undetermined applications. Any potential use would require de novo investigation and characterization of its chemical behavior.
A Comparative Guide to Electrophilic Iodinating Agents for the Vicinal Diiodination of Alkenes: A Review of Alternatives to N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide
Introduction: The Enduring Importance of Vicinal Diiodides in Synthesis
The vicinal diiodination of alkenes, a fundamental transformation in organic synthesis, provides access to versatile 1,2-diiodoalkane intermediates. These compounds are valuable precursors for a multitude of subsequent reactions, including the formation of vinyl iodides, alkynes, and stereodefined alkenes, as well as in the synthesis of complex molecules in the pharmaceutical and materials science sectors. The efficacy of this transformation hinges on the choice of the iodinating agent, which dictates the reaction's efficiency, selectivity, and substrate scope. An ideal reagent should exhibit high reactivity under mild conditions, be cost-effective, and demonstrate a favorable safety profile.
This guide provides a comparative overview of established and potential reagents for the vicinal diiodination of alkenes. While our initial focus was to review alternatives to N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide, a comprehensive literature search revealed no published data on its application for this specific transformation. Therefore, we will first delve into the performance of well-established reagents—Molecular Iodine (I₂), N-Iodosuccinimide (NIS), and Hypervalent Iodine Reagents—providing experimental data for a critical comparison. We will then introduce this compound, discussing its synthesis and potential as a novel iodinating agent based on its structural attributes, while clearly noting the absence of experimental validation in this context.
Established Reagents for Vicinal Diiodination of Alkenes: A Performance Comparison
Molecular Iodine (I₂): The Classic but Reversible Reagent
Molecular iodine is the most fundamental reagent for alkene iodination. The reaction proceeds through the formation of a cyclic iodonium ion, which is then opened by an iodide ion in an anti-addition fashion.[1]
Mechanism of Alkene Diiodination with Molecular Iodine:
Caption: Mechanism of alkene diiodination with I₂.
A significant drawback of using molecular iodine alone is the reversibility of the reaction, which often leads to low yields of the diiodoalkane.[1][2] To drive the reaction to completion, oxidants are often employed to remove the iodide ion, thus preventing the reverse reaction.
Experimental Data for Molecular Iodine:
| Alkene | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclohexene | H₂O₂ | H₂O/MeCN | RT | 85 | [3] |
| Styrene | NaIO₄ | MeCN/H₂O | RT | 92 | [3] |
| 1-Octene | m-CPBA | CH₂Cl₂ | 0 | 78 | [4] |
N-Iodosuccinimide (NIS): A More Reactive Electrophilic Iodine Source
N-Iodosuccinimide (NIS) is a widely used electrophilic iodinating agent that offers higher reactivity compared to molecular iodine.[5][6] It is a crystalline, stable solid that is easier to handle than iodine. The reaction with alkenes, often activated by a proton source, also proceeds via an iodonium ion intermediate.
Experimental Data for N-Iodosuccinimide:
| Alkene | Additive/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclohexene | TFA (cat.) | CH₂Cl₂ | RT | 95 | [7] |
| Styrene | - | MeCN | RT | 88 | [8] |
| 1-Dodecene | Acetic Acid | CH₂Cl₂ | RT | 91 | [7] |
While NIS is a highly effective reagent, its cost can be a limiting factor for large-scale synthesis.[6]
Hypervalent Iodine Reagents: Powerful and Versatile Oxidants
Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (PIFA), in combination with a source of iodide (e.g., I₂ or KI), have emerged as powerful systems for the vicinal diiodination of alkenes.[4][9] These reagents act as potent oxidants, generating a highly electrophilic iodine species in situ.
Proposed Reaction Pathway:
Caption: Alkene diiodination using a hypervalent iodine reagent and I₂.
Experimental Data for Hypervalent Iodine Reagents:
| Alkene | Reagent System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclohexene | PhI(OAc)₂ / I₂ | CH₂Cl₂ | RT | 98 | |
| Styrene | PIFA / I₂ | MeCN | 0 | 95 | [4] |
| 1-Hexene | PhI(OAc)₂ / KI | CH₂Cl₂ | RT | 93 | [9] |
Hypervalent iodine reagents offer high yields and excellent functional group tolerance under mild conditions. However, their stoichiometric use generates iodobenzene as a byproduct, and their cost is higher than that of molecular iodine.
This compound: A Potential New Reagent
While no experimental data for the vicinal diiodination of alkenes using this compound has been reported in the peer-reviewed literature, its chemical structure suggests potential as an electrophilic iodinating agent.
Synthesis of this compound
The synthesis of the parent 4,5-diiodo-1H-imidazole is well-documented and typically involves the direct iodination of imidazole using iodine in the presence of a base.[2] The subsequent sulfonylation of the imidazole nitrogen with N,N-dimethylsulfamoyl chloride would yield the target molecule.
Synthetic Pathway:
Caption: Proposed synthesis of the target reagent.
Proposed Reactivity and Potential Advantages
The two iodine atoms attached to the imidazole ring are expected to be electrophilic, similar to the iodine in NIS. The electron-withdrawing sulfonamide group at the N1 position would likely enhance the electrophilicity of the C4 and C5 iodine atoms, potentially making it a highly reactive iodinating agent.
Potential advantages could include:
-
High Reactivity: The electron-deficient nature of the diiodoimidazole core may lead to faster reaction rates compared to molecular iodine.
-
Solid and Stable: Like NIS, it is expected to be a stable, crystalline solid, offering ease of handling.
-
Tunable Reactivity: The sulfonamide group could potentially be modified to fine-tune the reactivity of the reagent.
Future Outlook and a Call for Experimental Validation
The lack of experimental data for this compound in alkene diiodination presents an opportunity for future research. A systematic study of its reactivity with a range of alkenes, along with a comparison to established reagents, is necessary to validate its potential and define its place in the synthetic chemist's toolkit. Key parameters to investigate would include:
-
Reaction yields and times for a variety of electron-rich and electron-deficient alkenes.
-
Stereoselectivity of the diiodination (anti- vs. syn-addition).
-
Optimal reaction conditions (solvent, temperature, and potential activators).
-
Comparison of its performance against I₂, NIS, and hypervalent iodine reagents under standardized conditions.
Conclusion
The vicinal diiodination of alkenes remains a cornerstone of organic synthesis. While classic reagents like molecular iodine and N-Iodosuccinimide, along with modern hypervalent iodine systems, provide effective solutions, the exploration of new reagents is crucial for advancing synthetic methodology. This compound stands as a promising yet unvalidated candidate. Its synthesis is feasible from readily available starting materials, and its structure suggests a high potential for electrophilic iodination. We encourage the research community to investigate the reactivity of this and related diiodoimidazole derivatives to unlock their potential in synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Iodoimidazole | 71759-89-2 [chemicalbook.com]
- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Page loading... [wap.guidechem.com]
- 8. uokerbala.edu.iq [uokerbala.edu.iq]
- 9. API 20 page [amp.chemicalbook.com]
Safety Operating Guide
N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide proper disposal procedures
An In-Depth Guide to the Proper Disposal of N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide
As a novel heterocyclic compound, this compound is increasingly utilized in synthetic chemistry and drug development. Its unique structure, featuring a sulfonamide group and two iodine atoms on an imidazole core, offers significant potential but also necessitates a rigorous and scientifically-grounded approach to waste management. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. The protocols described herein are based on established principles for handling halogenated organic compounds and align with general guidelines from institutional safety bodies.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may be limited, we can infer its potential hazards from its structural components: the di-iodinated imidazole ring and the N,N-dimethylsulfonamide group.
The imidazole parent structure is known to be corrosive, capable of causing severe skin burns and eye damage.[1] The di-iodinated precursor, 4,5-Diiodo-1H-imidazole, is classified as harmful if swallowed and causes significant skin and eye irritation.[2] Similarly, related sulfonamides are known irritants.[3][4] Therefore, this compound must be handled as a hazardous substance with the potential to be toxic, corrosive, and an irritant.
Table 1: Inferred Hazard Profile and Safety Precautions
| Hazard Class | Potential Effects | Recommended Handling Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3] |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe.[1][2] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[5] |
| Eye Damage/Irritation | Causes serious eye irritation, potentially severe damage.[1][2] | Wear safety goggles or a face shield. Ensure eyewash stations are accessible.[5] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[3] | Handle exclusively in a certified chemical fume hood to prevent inhalation.[5] |
| Environmental Hazard | Halogenated organic compounds can be persistent and harmful to aquatic life. | Prevent release into the environment. Do not dispose of down the sink.[6][7] |
Section 2: Immediate Safety Protocols
Before handling or preparing for disposal, adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a full-face shield should be used.
-
Hand Protection: Wear chemically compatible gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A full-length laboratory coat must be worn and kept fastened.
Engineering Controls: All handling of solid this compound and its solutions must be conducted within a properly functioning and certified chemical fume hood.[5] This is the primary engineering control to minimize the risk of inhalation.
Section 3: Waste Segregation - The Critical First Step
Proper segregation is the most critical step in the chemical waste disposal process. Due to the presence of two iodine atoms, this compound is classified as a halogenated organic compound .[8][9] This classification is crucial because halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts like dioxins.
The Causality Behind Segregation: Co-mingling halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[9][10] Non-halogenated solvents can often be recycled or used as blended fuels, a less expensive and more environmentally friendly disposal route. Contaminating this stream with halogenated compounds renders it unsuitable for these processes.
The following diagram outlines the decision-making process for segregating waste contaminated with this compound.
Caption: Waste segregation workflow for this compound.
Section 4: Step-by-Step Disposal Protocol
Follow this protocol to ensure safe and compliant collection of waste containing this compound.
-
Select the Correct Waste Container:
-
Use a designated Halogenated Organic Waste container provided by your institution's Environmental Health & Safety (EHS) department.[8][11]
-
The container must be in good condition, free of leaks, and made of a material compatible with the waste (typically glass or high-density polyethylene).[11][12]
-
Ensure the container has a secure, tightly-sealing screw cap.[12][13] Never leave a funnel in the opening.[12]
-
-
Label the Container Immediately:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[14] These labels are typically provided by EHS.
-
As soon as the first drop of waste is added, write the full chemical name: "This compound " and any other constituents on the label.[12][14] Do not use abbreviations or chemical formulas.[12][13]
-
Maintain a running list of the approximate percentages or volumes of all components added to the container.[12]
-
-
Accumulate Waste Safely:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[5][15][16]
-
The SAA must be under the control of the laboratory personnel generating the waste.[12]
-
Ensure the waste container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[16]
-
Segregate the halogenated waste container from incompatible waste streams, such as acids, bases, and strong oxidizers.[9][15]
-
-
Arrange for Disposal:
-
Do not overfill the container; stop adding waste when it is about 90% full to allow for expansion.[12]
-
Ensure the cap is tightly sealed.
-
Complete a chemical waste pickup request form as required by your institution's EHS department.[12][15]
-
EHS personnel will collect the properly labeled and sealed container for final disposal. There is typically no direct cost to the laboratory for this service.[11][12]
-
Section 5: Emergency Procedures - Spill and Exposure Management
In Case of a Spill:
-
Small Spill (contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an absorbent material (e.g., spill pads or vermiculite) to soak up any liquid.
-
For solid spills, carefully sweep the material to avoid raising dust.
-
Collect all contaminated absorbent and cleaning materials in a sealed bag or container.[13]
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it through the EHS office.[13]
-
-
Large Spill (outside of a fume hood):
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By adhering to these scientifically-grounded procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, upholding a culture of safety and regulatory compliance within the laboratory.
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 16. Chemical Waste – EHS [ehs.mit.edu]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide
A Proactive Safety Framework for Handling N,N-Dimethyl 4,5-diiodo-1H-imidazole-1-sulfonamide
For Immediate Reference: A Safety-First Guide for Researchers
I. Immediate Hazard Assessment: A Logic-Driven Approach
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its structural components: a di-iodinated imidazole ring and an N,N-dimethylsulfonamide group.
-
Di-iodinated Imidazole: The imidazole core itself can be corrosive and may cause severe skin burns and eye damage.[1][2][3] The presence of two iodine atoms on the ring suggests that the compound may be a skin, eye, and respiratory irritant.[4] Organoiodine compounds can also pose environmental hazards and should not be disposed of down the drain.[5]
-
N,N-Dimethylsulfonamide: This functional group is associated with hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[6]
Based on this composite analysis, it is prudent to treat this compound as a hazardous substance with the potential for skin and eye irritation or corrosion, respiratory tract irritation, and potential harm if ingested. All handling should be conducted in accordance with a comprehensive Chemical Hygiene Plan as mandated by OSHA.[7][8][9]
II. Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is your first and most critical line of defense. The level of PPE should be determined by the specific procedure being performed, with the understanding that this compound should be handled with a high degree of caution at all times.
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
| Task | Minimum Required PPE |
| Weighing and Solid Handling | Safety glasses with side shields, standard lab coat, and double-layered nitrile gloves.[10][11] |
| Solution Preparation | Chemical splash goggles, face shield, lab coat, and double-layered nitrile gloves.[11][12] |
| Running Reactions | Work should be conducted in a certified chemical fume hood.[13] Wear chemical splash goggles, a face shield, a lab coat, a chemical-resistant apron, and double-layered nitrile gloves.[12][14] |
Note on Glove Selection: Nitrile gloves are recommended for their general resistance to a variety of chemicals.[10] Always inspect gloves for any signs of degradation or puncture before use.
III. Operational Protocols: Ensuring a Safe Workflow
A systematic and cautious approach to handling this compound is essential to minimize exposure risk.
-
Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[15] Prepare your work area by lining it with absorbent, disposable bench paper.
-
Donning PPE: Put on all required PPE as determined by your task assessment.
-
Weighing: If weighing the solid compound, do so in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to avoid inhalation of any fine particulates.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Running Reactions: All reactions involving this compound should be conducted in a certified chemical fume hood.[13] Use appropriate glassware and ensure that all joints are properly sealed.
-
Post-Handling: After handling is complete, wipe down the work area with an appropriate decontaminating solution.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield or goggles, and then the lab coat. Wash your hands thoroughly with soap and water after removing all PPE.[6]
IV. Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, gloves, bench paper), in a designated, sealed, and clearly labeled hazardous waste container.[16]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[5]
-
Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container.
All waste containing this compound should be disposed of through your institution's hazardous waste management program.[17]
V. Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a rapid and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15] Remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
-
Spill: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these proactive safety measures, you can confidently and safely incorporate this compound into your research endeavors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]
- 4. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. echemi.com [echemi.com]
- 7. osha.gov [osha.gov]
- 8. compliancy-group.com [compliancy-group.com]
- 9. mastercontrol.com [mastercontrol.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. osha.oregon.gov [osha.oregon.gov]
- 14. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 15. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 16. benchchem.com [benchchem.com]
- 17. epfl.ch [epfl.ch]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
